JBJ-04-125-02
説明
The exact mass of the compound (2R)-2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide is 543.17403904 g/mol and the complexity rating of the compound is 870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQVOTINPRYDAO-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)[C@H](C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Allosteric Inhibition of Mutant EGFR: A Technical Guide to JBJ-04-125-02
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of JBJ-04-125-02, a potent and selective allosteric inhibitor of mutant epidermal growth factor receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and preclinical efficacy of this compound, offering a comprehensive resource for those engaged in the field of targeted cancer therapy.
Core Mechanism of Action: Allosteric Inhibition of Mutant EGFR
This compound is a fourth-generation, orally active EGFR inhibitor that operates through an allosteric mechanism.[1] Unlike traditional ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct pocket on the EGFR kinase domain.[2] This allosteric binding stabilizes an inactive conformation of the EGFR protein, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4]
A key feature of this compound is its high selectivity for mutant forms of EGFR, particularly those harboring resistance mutations to previous generations of EGFR tyrosine kinase inhibitors (TKIs). This includes the L858R/T790M double mutant and the highly resistant L858R/T790M/C797S triple mutant, which render many ATP-competitive inhibitors ineffective.[4][5] The compound has demonstrated potent inhibitory activity against these clinically relevant mutations while showing minimal activity against wild-type EGFR, suggesting a favorable therapeutic window and potentially reduced side effects associated with wild-type EGFR inhibition.[4]
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutants
| EGFR Mutant | IC50 (nM) | Cell Line | Assay Type |
| L858R/T790M | 0.26 | Ba/F3 | Kinase Assay |
| L858R | >1000 | Ba/F3 | Cell Proliferation |
| L858R/T790M | 8 | Ba/F3 | Cell Proliferation |
| L858R/T790M/C797S | 19 | Ba/F3 | Cell Proliferation |
| Wild-Type EGFR | >1000 | Ba/F3 | Cell Proliferation |
Data compiled from multiple sources.[3][4]
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing Route |
| Half-life (t½) | 3 hours | Intravenous (3 mg/kg) |
| AUC (last) | 728,577 min*ng/mL | Intravenous (3 mg/kg) |
| Cmax | 1.1 µmol/L | Oral (20 mg/kg) |
| Oral Bioavailability | 3% | Oral (20 mg/kg) |
Data from in vivo studies in mice.[3]
Signaling Pathway Inhibition
This compound effectively inhibits the autophosphorylation of mutant EGFR, leading to the downregulation of key downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways.[3] Inhibition of these pathways ultimately leads to decreased cell proliferation and increased apoptosis in EGFR-mutant cancer cells.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines the determination of the in vitro inhibitory activity of this compound against EGFR L858R/T790M.
Materials:
-
Recombinant EGFR L858R/T790M enzyme
-
Biotinylated TK peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions)
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme and biotinylated TK peptide substrate in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration at its Km value.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) and incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.[6][7][8][9]
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the proliferation of EGFR-mutant cancer cell lines.
Materials:
-
EGFR-mutant cell lines (e.g., Ba/F3 cells stably expressing EGFR mutants, H1975)
-
Complete growth medium
-
This compound (serial dilutions)
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.[2]
Western Blot Analysis
This protocol is for examining the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
EGFR-mutant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
In Vivo Xenograft Studies
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
EGFR-mutant cancer cells (e.g., H1975)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.[3]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
Mandatory Visualizations
Experimental Workflow: In Vitro IC50 Determination
Experimental Workflow: In Vivo Xenograft Study
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homogeneous time-resolved fluorescence assays [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
The Allosteric Advantage: A Technical Guide to JBJ-04-125-02, a Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JBJ-04-125-02, a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound demonstrates high selectivity for mutant forms of EGFR, including the clinically significant L858R/T790M and L858R/T790M/C797S mutations, which are associated with resistance to conventional ATP-competitive tyrosine kinase inhibitors (TKIs). This document details the compound's mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows.
Introduction: Overcoming Resistance in EGFR-Mutant NSCLC
Activating mutations in the EGFR gene are key drivers in a significant subset of non-small cell lung cancer (NSCLC). While targeted therapies with EGFR TKIs have revolutionized treatment, the emergence of resistance mutations, such as T790M and C797S, remains a major clinical challenge. Allosteric inhibitors, which bind to a site on the kinase domain distinct from the ATP-binding pocket, offer a promising strategy to overcome this resistance. This compound emerges as a significant compound in this class, demonstrating the ability to inhibit EGFR signaling and tumor growth in preclinical models of resistant NSCLC.[1][2]
Mechanism of Action: Allosteric Inhibition of Mutant EGFR
This compound functions as a potent, mutant-selective, allosteric inhibitor of EGFR.[3][4] Unlike ATP-competitive inhibitors, it does not compete with the high intracellular concentrations of ATP. Instead, it binds to a distinct pocket on the EGFR kinase domain, inducing a conformational change that locks the enzyme in an inactive state. This mechanism allows it to effectively target EGFR mutations that confer resistance to traditional TKIs, including the challenging C797S mutation.[4] Furthermore, studies have shown that the ATP-competitive covalent inhibitor, osimertinib, can enhance the binding of this compound to mutant EGFR, suggesting a synergistic relationship and a potential for combination therapy.[2]
Below is a diagram illustrating the allosteric inhibition of the EGFR signaling pathway by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay Type | IC50 |
| EGFR L858R/T790M | - | Kinase Assay | 0.26 nM[3][4][5][6] |
| EGFR L858R | Ba/F3 | Cell Viability | Efficacious[2][5][7] |
| EGFR L858R/T790M | Ba/F3 | Cell Viability | Efficacious[2][5][7] |
| EGFR L858R/T790M/C797S | Ba/F3 | Cell Viability | Efficacious[2][5][7] |
| EGFR L858R/T790M | H1975 | Cell Viability | Low nanomolar range[2][5][7] |
| EGFR L858R/T790M | H3255GR | Cell Viability | Efficacious[2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing |
| Half-life (t1/2) | 3 hours[5] | 3 mg/kg (intravenous) |
| AUClast | 728,577 min*ng/mL[5] | 3 mg/kg (intravenous) |
| Cmax | 1.1 µmol/L[5] | 20 mg/kg (oral) |
| Oral Bioavailability | 3%[5] | 20 mg/kg (oral) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Procedure:
-
Cell Seeding: Seed NSCLC cells (e.g., H1975) or Ba/F3 cells stably expressing EGFR mutants in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in growth medium to the desired final concentrations (e.g., 0-1000 nM).[5][7] The final DMSO concentration should be kept below 0.1%.
-
Treatment: Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5][7]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[1][3][8]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[1][3][8]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values using non-linear regression analysis.
Western Blotting for EGFR Signaling Pathway Analysis
This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., H1975, Ba/F3 mutants) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.01-10 µM) for a specified time (e.g., 2-24 hours).[5]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and Protease Inhibitor Cocktail).[9]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in 2X SDS sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of the anti-tumor activity of this compound in a mouse model of NSCLC.
Procedure:
-
Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., H1975) or Ba/F3 cells expressing mutant EGFR into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[10][11]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage once daily.[5][7]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (e.g., after 15 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).[5]
Conclusion
This compound represents a promising step forward in the development of therapies for EGFR-mutant NSCLC, particularly for patients who have developed resistance to existing treatments. Its allosteric mechanism of action provides a clear advantage in targeting resistance mutations that arise in the ATP-binding pocket of EGFR. The preclinical data presented in this guide highlight its potent anti-proliferative and anti-tumor activities, both as a single agent and in combination with other EGFR inhibitors. Further investigation and clinical development of this compound and similar allosteric inhibitors are warranted to translate these promising preclinical findings into effective treatments for patients with EGFR-driven lung cancer.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound | 2060610-53-7 | EGFR | MOLNOVA [molnova.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. origene.com [origene.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the EGFR Binding Site of JBJ-04-125-02
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the allosteric inhibitor JBJ-04-125-02 and its binding site on the Epidermal Growth Factor Receptor (EGFR). This compound is a potent, orally active, and mutant-selective inhibitor that offers a promising therapeutic strategy for overcoming resistance to traditional ATP-competitive EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2] This is particularly relevant for patients who have developed resistance mutations such as the C797S substitution, which abrogates the efficacy of covalent inhibitors like osimertinib. This document details the unique allosteric binding site of this compound, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.
Introduction: A Novel Allosteric Approach to EGFR Inhibition
The development of tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of NSCLC. However, the emergence of acquired resistance mutations, notably T790M and subsequently C797S, has created a significant clinical challenge. Second and third-generation EGFR TKIs, which often form a covalent bond with Cysteine 797 in the ATP-binding pocket, are rendered ineffective by the C797S mutation.
This compound represents a paradigm shift in EGFR inhibition by targeting an allosteric site, a binding pocket distinct from the highly conserved ATP-binding region.[3] This allosteric mechanism allows this compound to be effective against EGFR variants harboring the C797S mutation.[1] Furthermore, studies have shown that this compound can act synergistically with ATP-competitive inhibitors like osimertinib, leading to enhanced apoptosis and more effective inhibition of cellular growth.[4][5][6]
The Allosteric Binding Site of this compound on EGFR
The crystal structure of this compound in complex with EGFR (PDB ID: 6DUK) reveals that it binds to an allosteric pocket created by the outward displacement of the αC-helix in the inactive kinase conformation. This pocket is located adjacent to the ATP-binding site.
Analysis of the co-crystal structure indicates that this compound interacts with a specific set of amino acid residues within this allosteric pocket. These interactions are crucial for its potent and selective inhibition. The key interacting residues in the binding site include:
-
Alanine 743 (Ala743)
-
Isoleucine 744 (Ile744)
-
Leucine 747 (Leu747)
-
Glutamic Acid 749 (Glu749)
-
Threonine 751 (Thr751)
-
Isoleucine 853 (Ile853)
-
Threonine 854 (Thr854)
-
Aspartic Acid 855 (Asp855)
-
Glycine 857 (Gly857)
-
Leucine 858 (Leu858)
-
Leucine 861 (Leu861)
These interactions stabilize the inactive conformation of the EGFR kinase domain, thereby preventing its activation and downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | EGFR Mutation Status | Assay Type | IC50 | Reference |
| Ba/F3 | L858R/T790M | Kinase Assay (HTRF) | 0.26 nM | [1] |
| Ba/F3 | L858R/T790M/C797S | Cell Viability (MTS) | 0.61 µM | [2] |
| H1975 | L858R/T790M | Cell Viability (MTS) | Low nanomolar | [4] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value | Dosing | Reference |
| Half-life (t1/2) | 3 hours | 3 mg/kg intravenous | [1] |
| AUClast | 728,577 min*ng/mL | 3 mg/kg intravenous | [1] |
| Cmax | 1.1 µmol/L | 20 mg/kg oral | [1] |
| Oral Bioavailability | 3% | 20 mg/kg oral | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
EGFR-mutant cell lines (e.g., H1975, Ba/F3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: For adherent cells like H1975, seed at a density of 3,000-5,000 cells per well in a 96-well plate. For suspension cells like Ba/F3, a similar density is used. Allow adherent cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. A typical concentration range is 0.1 nM to 1000 nM.[1] Add the diluted compound or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][4]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.[4]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot the results to determine the IC50 value.
Western Blot Analysis of EGFR Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutant cell lines (e.g., H1975)
-
This compound
-
DMSO
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
In Vitro EGFR Kinase Assay (HTRF)
This assay is used to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant EGFR kinase (e.g., L858R/T790M mutant)
-
This compound
-
ATP
-
Biotinylated substrate peptide
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665)
-
Assay buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, EGFR kinase, and varying concentrations of this compound.
-
Initiation of Reaction: Add a mixture of ATP and the biotinylated substrate peptide to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents.
-
Final Incubation: Incubate the plate at room temperature to allow for binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Allosteric Inhibition of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to JBJ-04-125-02: A Mutant-Selective Allosteric EGFR Inhibitor
Disclaimer: This technical guide provides a comprehensive overview of JBJ-04-125-02. Initial searches did not yield any information linking this compound to pan-DCAF inhibition. The available scientific literature consistently identifies this compound as a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document will focus on its established role as an EGFR inhibitor.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a complex heterocyclic structure. It is often supplied as a racemic mixture.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide[1] |
| Molecular Formula | C29H26FN5O3S[1][2][3] |
| Molecular Weight | 543.61 g/mol [2][4] |
| Canonical SMILES | O=C(NC1=NC=CS1)C(C2=CC(F)=CC=C2O)N(CC3=C4C=C(C5=CC=C(N6CCNCC6)C=C5)C=C3)C4=O[3][5] |
| CAS Number | 2140807-05-0 (racemic)[1] |
| Appearance | Solid powder[6] |
| Purity | >99% by HPLC[6] |
| Solubility | Soluble in DMSO[4][6] |
| Storage | Store at -20°C for long-term storage (up to 3 years)[6]. |
Mechanism of Action
This compound is a fourth-generation, orally active, allosteric inhibitor of EGFR.[2] Unlike many other EGFR inhibitors that compete with ATP at the kinase domain's active site, this compound binds to a distinct allosteric site. This non-competitive mechanism of action allows it to be effective against EGFR mutations that confer resistance to ATP-competitive inhibitors, most notably the T790M and C797S mutations.
Its primary mechanism involves the inhibition of constitutively active mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[5] This leads to the suppression of tumor growth.
Data Presentation
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against mutant forms of EGFR in various cell-based assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 |
| EGFR (L858R/T790M) | Kinase Assay | 0.26 nM[2] |
| H1975 cells (EGFR L858R/T790M) | Cell Proliferation Assay | Low nanomolar range[5] |
| Ba/F3 cells (EGFR L858R/T790M) | Cell Proliferation Assay | Low nanomolar range[5] |
| Ba/F3 cells (EGFR L858R/T790M/C797S) | Cell Proliferation Assay | Low nanomolar range[5] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have provided initial insights into the drug's profile.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing |
| Half-life (t1/2) | 3 hours[5] | 3 mg/kg intravenous |
| AUClast | 728,577 min*ng/mL[5] | 3 mg/kg intravenous |
| Cmax | 1.1 µmol/L[5] | 20 mg/kg oral |
| Oral Bioavailability | 3%[5] | 20 mg/kg oral |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the searched literature. The development of allosteric EGFR inhibitors like this compound involves complex multi-step organic synthesis.[6]
Cell Viability (MTS) Assay
This protocol is used to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
EGFR-mutant cell lines (e.g., H1975, Ba/F3 expressing mutant EGFR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and further dilute in growth medium to achieve the desired final concentrations (e.g., 0-1000 nM).
-
Treatment: After allowing the cells to attach for 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value using non-linear regression analysis.
Western Blotting for EGFR Pathway Proteins
This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutant cell lines
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection system
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Xenograft Mouse Model
This protocol is to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
EGFR-mutant cancer cell line (e.g., H1975)
-
Matrigel
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million H1975 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage.[3]
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 15 weeks) and monitor tumor volume and the general health of the mice.[3]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot analysis to confirm target engagement.
Mandatory Visualizations
References
- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 4. Frontiers | Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study [frontiersin.org]
- 5. Design, synthesis and biological evaluation of EGFR kinase inhibitors that spans the orthosteric and allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.vensel.org [pubs.vensel.org]
Technical Guide: JBJ-04-125-02, a Mutant-Selective Allosteric EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Its CAS Number is 2140807-05-0.[3] This compound has demonstrated significant preclinical activity, particularly against EGFR mutations that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), such as the T790M and C797S mutations.[2][4] this compound binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket, offering a complementary therapeutic strategy to existing ATP-competitive inhibitors.[5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2140807-05-0 (racemic) | [3] |
| Molecular Formula | C29H26FN5O3S | [3] |
| Molecular Weight | 543.68 g/mol | [3] |
In Vitro Activity
This compound demonstrates potent and selective inhibition of mutant EGFR. The following table summarizes its inhibitory activity against various EGFR mutations.
| Cell Line / EGFR Mutation | IC50 | Reference |
| EGFR L858R/T790M | 0.26 nM | [1][2][6] |
| Ba/F3 EGFR L858R | Micromolar range | [4] |
| Ba/F3 EGFR L858R/T790M | Nanomolar range | [4] |
| Ba/F3 EGFR L858R/T790M/C797S | Nanomolar range | [4] |
| H1975 (L858R/T790M) | Low nanomolar range | [1][4] |
In Vivo Pharmacology and Pharmacokinetics
This compound has shown significant anti-tumor efficacy in preclinical models of non-small cell lung cancer (NSCLC).
In Vivo Efficacy
| Animal Model | Dosage and Administration | Key Findings | Reference |
| EGFR L858R/T790M/C797S Genetically Engineered Mice (GEM) | 50 mg/kg, oral gavage, once daily for 15 weeks | Marked tumor regressions within 4 weeks of treatment. | [1][7] |
| H1975 Xenograft | 100 mg/kg | Inhibition of tumor growth. | [4] |
Pharmacokinetic Profile
| Parameter | Value | Condition | Reference |
| Half-life (t½) | 3 hours | 3 mg/kg intravenous dose | [1][7] |
| AUC (last) | 728,577 min*ng/mL | 3 mg/kg intravenous dose | [1][7] |
| Cmax | 1.1 µmol/L | 20 mg/kg oral dose | [1][7] |
| Oral Bioavailability | 3% | 20 mg/kg oral dose | [1][7] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of EGFR. This mechanism allows it to be effective against mutations like C797S, which confer resistance to ATP-competitive inhibitors that require covalent binding to the C797 residue. This compound has been shown to inhibit the phosphorylation of EGFR and downstream signaling proteins, primarily through the AKT and ERK1/2 pathways.[1][8][9]
EGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed Ba/F3, H1975, or other relevant cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in growth medium to achieve the desired final concentrations (e.g., 0-1000 nM). Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Add the diluted compound to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine IC50 values using non-linear regression analysis.
Western Blotting for EGFR Pathway Inhibition
This protocol outlines the procedure to analyze the phosphorylation status of EGFR and its downstream targets.
-
Cell Treatment: Plate cells (e.g., H1975, Ba/F3 mutants) and treat with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software to determine the relative levels of protein phosphorylation.
Experimental Workflow Visualization
Preclinical Evaluation Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medkoo.com [medkoo.com]
- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: JBJ-04-125-02, a Mutant-Selective Allosteric EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of JBJ-04-125-02, a novel, potent, and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended to serve as a resource for researchers in oncology, pharmacology, and drug development.
Core Compound Data
This compound is a small molecule inhibitor that has demonstrated significant preclinical activity against mutant forms of EGFR, including those resistant to existing therapies.
| Property | Value | Source |
| Molecular Weight | 543.61 g/mol | [1] |
| Chemical Formula | C₂₉H₂₆FN₅O₃S | [1] |
| CAS Number | 2140807-05-0 (racemate) | [1] |
| Synonyms | (Rac)-JBJ-04-125-02, this compound racemate | [1] |
| Mechanism of Action | Allosteric inhibitor of mutant EGFR | [2][3] |
| Targeted Mutations | EGFRL858R/T790M, EGFRL858R/T790M/C797S | [2][3] |
| Downstream Signaling Inhibition | p-EGFR, p-AKT, p-ERK1/2 | [2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as a mutant-selective allosteric inhibitor of EGFR. Unlike traditional ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct, allosteric site on the EGFR protein. This binding preferentially targets EGFR with activating mutations, including the T790M and C797S resistance mutations, leading to the inhibition of its kinase activity. The inhibition of EGFR autophosphorylation subsequently blocks downstream signaling pathways critical for cancer cell proliferation and survival, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Viability (MTS) Assay
This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., H1975, Ba/F3 expressing mutant EGFR) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation and Addition: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate cell culture medium to achieve final concentrations ranging from 0 to 1000 nM. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Treat the cells with the diluted compound and incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis
This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.
Workflow:
Detailed Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A housekeeping protein like β-actin should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Efficacy Studies
These studies evaluate the anti-tumor activity of this compound in animal models.
Detailed Methodology:
-
Animal Model: Utilize immunodeficient mice bearing xenografts of human NSCLC cell lines (e.g., H1975) or genetically engineered mouse models (GEMs) expressing mutant EGFR.
-
Compound Formulation: Formulate this compound for oral administration, for example, in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80.
-
Dosing and Administration: Administer this compound via oral gavage at a specified dose (e.g., 50-100 mg/kg) and schedule (e.g., once daily). A vehicle control group should be included.
-
Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice weekly) using calipers.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-EGFR) to confirm target engagement.
Conclusion
This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated preclinical efficacy in models of non-small cell lung cancer, including those with resistance mutations. Its unique mechanism of action offers a potential therapeutic strategy to overcome resistance to current EGFR-targeted therapies. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on JBJ-04-125-02: A Mutant-Selective Allosteric Inhibitor for EGFR L858R/T790M
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Activating mutations in EGFR are found in 10-30% of NSCLC patients, making it a prime therapeutic target.[1][2][3] First and second-generation TKIs, while initially effective, inevitably lead to acquired resistance, most commonly through the T790M "gatekeeper" mutation.[1] This has spurred the development of third-generation inhibitors like osimertinib, which target this resistance mutation. However, the emergence of further resistance mechanisms, such as the C797S mutation, necessitates novel therapeutic strategies.[4]
This technical guide focuses on this compound, a potent, orally active, and mutant-selective allosteric inhibitor of EGFR.[2][3][5] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric site on the EGFR kinase domain.[1][6] This document provides a comprehensive overview of its mechanism of action, preclinical efficacy against the EGFR L858R/T790M double mutant, and its potential in overcoming further resistance mutations.
Core Compound Profile
| Characteristic | Description | Source(s) |
| Compound Name | This compound | [1] |
| Synonym | (Rac)-JBJ-04-125-02 (racemate form) | [7][8][9] |
| Mechanism of Action | Mutant-selective, allosteric inhibitor of EGFR. | [1][5][7] |
| Target Profile | EGFRL858R/T790M, EGFRL858R/T790M/C797S | [2][3][5] |
| Therapeutic Potential | Treatment of NSCLC with acquired resistance to EGFR TKIs. | [1] |
| Administration | Orally active. | [2][5] |
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Target | Mutation Status | IC50 Value | Notes | Source(s) |
| Kinase Inhibition | EGFR | L858R/T790M | 0.26 nM | Potent and highly selective for the double mutant. | [2][3][5][8][9][10] |
| Cell Proliferation | H1975 | L858R/T790M | Low nanomolar | Comparable potency to osimertinib in this cell line. | [1][5] |
| Cell Proliferation | Ba/F3 | L858R | Effective | Inhibits proliferation. | [1][5] |
| Cell Proliferation | Ba/F3 | L858R/T790M | Effective | Inhibits proliferation. | [1][5] |
| Cell Proliferation | Ba/F3 | L858R/T790M/C797S | Effective | Overcomes the C797S resistance mutation. | [1][5] |
| Cell Proliferation | Parental Ba/F3 | Wild-Type | No inhibition | Demonstrates high selectivity for mutant EGFR over wild-type. | [1] |
| Cell Proliferation | Wild-Type EGFR Ba/F3 | Wild-Type | No inhibition | Demonstrates high selectivity for mutant EGFR over wild-type. | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Study Type | Animal Model | Dosing Regimen | Key Findings | Source(s) |
| Efficacy Study | Genetically engineered mice | 50 mg/kg, oral gavage, once daily | Marked tumor regressions observed within 4 weeks of treatment. | [5][10] |
| Efficacy Study | H1975 Xenograft | 30 mg/kg, po | Significant tumor growth inhibition. | [11] |
| Pharmacokinetics (IV) | Not specified | 3 mg/kg, intravenous | Half-life: 3 hours; AUClast: 728,577 min•ng/mL. | [5][10] |
| Pharmacokinetics (Oral) | Not specified | 20 mg/kg, oral | Cmax: 1.1 µmol/L; Oral bioavailability: 3%. | [5][10] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of the EGFR kinase domain. This allows it to be effective against mutations like T790M that increase ATP affinity.[1] Furthermore, its allosteric nature enables a synergistic effect when combined with ATP-competitive inhibitors like osimertinib.[1][7] This combination leads to enhanced binding of this compound to mutant EGFR, resulting in increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[1][2][7]
This compound demonstrates its anti-tumor activity by inhibiting the phosphorylation of EGFR and subsequently suppressing downstream signaling pathways critical for cell survival and proliferation, namely the PI3K/AKT and MAPK/ERK pathways.[5][10][12]
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on cited literature.
1. Cell Viability / Proliferation Assay
-
Objective: To determine the concentration-dependent effect of this compound on the proliferation of EGFR-mutant cancer cells.
-
Cell Lines:
-
Protocol:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of this compound (e.g., 0-1000 nM) or DMSO as a vehicle control.[5][10]
-
Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[5][7]
-
Cell viability is assessed using a metabolic assay such as the MTS assay.[7]
-
Absorbance is read using a plate reader, and data are normalized to the DMSO control to calculate the percentage of growth inhibition.
-
IC50 values are determined by plotting the dose-response curve using non-linear regression analysis.
-
2. Western Blotting Analysis
-
Objective: To analyze the effect of this compound on the phosphorylation status of EGFR and its key downstream signaling proteins.
-
Protocol:
-
Cells are seeded and grown to approximately 70-80% confluency.
-
Cells are treated with various concentrations of this compound or osimertinib (as a comparator) for a specified time (e.g., 2-4 hours).[12]
-
Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against:
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. In Vivo Xenograft/Genetically Engineered Mouse Model Study
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.
-
Animal Model:
-
Protocol:
-
Tumors are established in mice, either by subcutaneous injection of cancer cells (xenograft) or through genetic engineering.
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered via oral gavage at a specified dose (e.g., 50 mg/kg) and schedule (e.g., once daily).[5][10]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width²)/2).
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., western blotting to assess target inhibition).[13]
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Experimental Workflow Visualization
The logical flow from in vitro characterization to in vivo validation of a targeted inhibitor like this compound follows a standard preclinical drug discovery path.
Conclusion and Future Directions
This compound is a promising, mutant-selective allosteric EGFR inhibitor with potent activity against the clinically relevant L858R/T790M mutation in NSCLC.[2][5] Its efficacy as a single agent and its synergistic potential when combined with ATP-competitive inhibitors highlight its therapeutic versatility.[1][7] Notably, its ability to inhibit the C797S mutant, a key resistance mechanism to third-generation TKIs, positions it as a potential fourth-generation agent.[1][5]
Further research should focus on comprehensive IND-enabling studies, including formal toxicology and safety pharmacology, to pave the way for clinical trials. The synergistic combination with osimertinib, in particular, warrants clinical investigation as a strategy to overcome or delay resistance in patients with EGFR-mutant lung cancer.[1] The development of allosteric inhibitors like this compound represents a critical advancement in the ongoing effort to outmaneuver the dynamic landscape of EGFR TKI resistance.
References
- 1. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound is a Mutant-Selective and Orally Active EGFR Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
JBJ-04-125-02: A Fourth-Generation Allosteric Inhibitor Targeting EGFR C797S Mutation in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies for JBJ-04-125-02, a potent and orally active fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is a mutant-selective allosteric inhibitor designed to overcome resistance to third-generation EGFR TKIs, particularly the challenging C797S mutation in non-small cell lung cancer (NSCLC).
Executive Summary
The emergence of the C797S mutation in the EGFR kinase domain represents a significant clinical challenge, rendering third-generation covalent inhibitors like osimertinib ineffective.[1][2] this compound offers a promising therapeutic strategy by binding to an allosteric site on the EGFR kinase, distinct from the ATP-binding pocket.[3][4] This non-competitive mechanism of action allows it to inhibit the kinase activity of EGFR harboring the C797S mutation, thereby blocking downstream signaling pathways crucial for tumor proliferation and survival.[4][5] Preclinical studies have demonstrated its potent anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo, both as a single agent and in combination with other EGFR inhibitors.[6][7]
Mechanism of Action
This compound functions as a non-ATP-competitive, allosteric inhibitor of EGFR.[3][5] Unlike third-generation inhibitors that form a covalent bond with the cysteine at position 797 in the ATP-binding site, this compound binds to a distinct allosteric pocket.[3][8] The C797S mutation, a substitution of cysteine with serine, prevents this covalent bond formation, leading to resistance.[2] By targeting an alternative site, this compound circumvents this resistance mechanism.[3]
The binding of this compound induces a conformational change in the EGFR kinase domain, locking it in an inactive state.[9] This allosteric inhibition prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[3][4]
Preclinical Data
The preclinical efficacy of this compound has been extensively evaluated in various in vitro and in vivo models of NSCLC harboring EGFR mutations.
In Vitro Efficacy
This compound has demonstrated potent and selective anti-proliferative activity against NSCLC cell lines with activating EGFR mutations, including the osimertinib-resistant L858R/T790M/C797S triple mutant.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| Ba/F3 | EGFR L858R/T790M | 0.26[5][7][10] |
| Ba/F3 | EGFR L858R/T790M/C797S | ~100[10] |
| H1975 | EGFR L858R/T790M | Low nanomolar concentrations[5][6] |
In Vivo Efficacy
In vivo studies using genetically engineered mouse models and patient-derived xenografts have confirmed the anti-tumor activity of this compound.
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Outcome |
| EGFR L858R/T790M/C797S genetically engineered mice | 50 mg/kg, once daily oral gavage for 15 weeks | Marked tumor regressions within 4 weeks of treatment.[5] |
| H1975 xenograft mouse model | 100 mg/kg, once daily | Inhibition of tumor growth.[11] |
Pharmacokinetics
Pharmacokinetic studies in mice have provided initial insights into the drug's profile.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t1/2) | 3 hours[5] |
| AUC (Area Under the Curve) | 728,577 min*ng/mL (3 mg/kg IV dose)[5] |
| Cmax (Maximum Plasma Concentration) | 1.1 µmol/L (20 mg/kg oral dose)[5] |
| Oral Bioavailability | 3%[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability Assay (MTS Assay)
This assay is used to determine the anti-proliferative activity of this compound.[12]
-
Cell Seeding: Seed NSCLC cells (e.g., H1975) or Ba/F3 cells stably expressing EGFR mutants in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in growth medium to the desired final concentrations (e.g., 0-1000 nM).[4][5] The final DMSO concentration should be kept below 0.1%.[4]
-
Treatment: Add the diluted compound to the cells and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[5][12]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.[4]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values using non-linear regression analysis.[4]
Western Blotting
This technique is used to assess the inhibition of EGFR and its downstream signaling pathways.[6]
-
Cell Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.[6][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
-
Analysis: Quantify the band intensities using densitometry software.[4]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Workflow
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Signaling Pathway Inhibition of JBJ-04-125-02
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBJ-04-125-02 is a fourth-generation, orally active, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] This potent and mutant-selective inhibitor has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) models harboring EGFR mutations that confer resistance to previous generations of tyrosine kinase inhibitors (TKIs).[2][3] Its distinct mechanism of action, targeting an allosteric site rather than the ATP-binding pocket, allows it to overcome resistance mutations such as T790M and C797S.[2][4] This technical guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative efficacy.
Mechanism of Action: Allosteric Inhibition of Mutant EGFR
This compound functions as a mutant-selective allosteric inhibitor of EGFR.[5] Unlike ATP-competitive TKIs, which bind to the kinase's active site, this compound binds to a distinct pocket on the EGFR protein.[2][4] This binding event induces a conformational change in the receptor, leading to its inactivation.[2] This allosteric mechanism is particularly effective against the C797S mutation, which alters the ATP-binding site and confers resistance to covalent inhibitors like osimertinib.[2]
The binding of this compound to the allosteric site has been shown to stabilize the inactive conformation of the EGFR kinase domain.[4] This prevents the receptor from adopting the active conformation necessary for autophosphorylation and subsequent activation of downstream signaling cascades.[4] The primary signaling pathways inhibited by this compound are the PI3K/AKT and MAPK/ERK pathways, both of which are critical for cell proliferation, survival, and growth.[6][7]
Interestingly, studies have revealed a synergistic relationship between this compound and the ATP-competitive inhibitor osimertinib.[8][9] Osimertinib has been shown to enhance the binding of this compound to mutant EGFR.[5][8] This combination leads to increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[5][9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various EGFR-mutant cell lines.
Table 1: In Vitro Cell Viability (IC₅₀) of this compound
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| Ba/F3 | L858R/T790M | 0.26[6][10] |
| Ba/F3 | L858R/T790M/C797S | ~30[11] |
| H1975 | L858R/T790M | Low nanomolar range[8][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome |
| EGFRL858R/T790M/C797S genetically engineered mice | 50 mg/kg, oral gavage, once daily for 15 weeks | Marked tumor regressions within 4 weeks of treatment.[6] |
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway Inhibition by this compound
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ebiohippo.com [ebiohippo.com]
- 11. benchchem.com [benchchem.com]
The Allosteric EGFR Inhibitor JBJ-04-125-02: A Deep Dive into its Downstream Effects on the AKT Pathway
For Immediate Release
BOSTON, MA – A comprehensive technical analysis of the mutant-selective allosteric EGFR inhibitor, JBJ-04-125-02, reveals its significant impact on the downstream AKT signaling pathway, offering a promising avenue for researchers and drug development professionals in oncology. This guide provides an in-depth look at the inhibitor's mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.
This compound is a potent, orally active inhibitor of Epidermal Growth Factor Receptor (EGFR), demonstrating high selectivity for mutant forms of the receptor, including those resistant to conventional therapies.[1][2][3][4] Its allosteric mechanism, binding to a site distinct from the ATP-binding pocket, allows it to overcome resistance mutations that render ATP-competitive inhibitors ineffective.[5][6] This unique mode of action leads to the potent inhibition of downstream signaling cascades, most notably the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.
Mechanism of Action: Inhibition of EGFR and Downstream Signaling
This compound functions by binding to an allosteric site on the EGFR kinase domain.[5][6] This binding event modulates the receptor's conformation, leading to the inhibition of its kinase activity. Consequently, the autophosphorylation of EGFR is reduced, preventing the recruitment and activation of downstream signaling proteins. This disruption of the initial signaling event has profound effects on major downstream pathways, including the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[7][8]
Studies have consistently shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT (p-AKT), a key node in the pathway.[7][8][9] By inhibiting AKT activation, this compound effectively curtails the pro-survival and proliferative signals that are aberrantly activated in many EGFR-mutant cancers.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified across various preclinical models, demonstrating its efficacy in inhibiting both EGFR and the downstream AKT pathway.
| Parameter | Cell Line / Model | Value | Reference |
| IC50 | Ba/F3 - EGFR L858R/T790M | 0.26 nM | [2][4][10] |
| IC50 | NCI-H1975 | 1.25 µM | [2] |
| Inhibition of p-AKT | H1975 cells | Dose-dependent decrease | [7][8] |
| Inhibition of p-AKT | EGFR L858R/T790M/C797S Ba/F3 cells | Dose-dependent decrease | [9] |
| In vivo Efficacy | EGFR L858R/T790M/C797S GEM mice (50 mg/kg) | Marked tumor regression | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental validation of this compound's effect on the AKT pathway, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: NSCLC cells (e.g., H1975) or Ba/F3 cells expressing EGFR mutants are seeded in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.[5]
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and further diluted in growth medium to achieve the desired final concentrations (e.g., 0-1000 nM).[2][5] The final DMSO concentration should be maintained below 0.1%.[5]
-
Treatment: The diluted compound is added to the cells and incubated for 72 hours at 37°C.[1]
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.[5]
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.[5]
-
Data Analysis: Cell viability is calculated as a percentage relative to DMSO-treated control cells. IC50 values are determined using non-linear regression analysis.[5]
Western Blotting for Phospho-AKT Analysis
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).[5]
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.[5]
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel and subsequently transferred to a PVDF membrane.[5]
-
Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline containing 0.1% Tween 20 (TBST).[5]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
Analysis: The intensity of the protein bands is quantified using densitometry software.[5] The levels of phospho-AKT are normalized to total AKT and the loading control.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant cancers. Its allosteric mechanism of action allows it to effectively inhibit EGFR and, consequently, the downstream AKT signaling pathway, even in the presence of resistance mutations. The data presented in this guide underscore its potential as a standalone agent and in combination with existing therapies. The detailed protocols provided will aid researchers in the continued investigation and development of this promising anti-cancer compound. The synergistic effect observed when this compound is combined with the ATP-competitive inhibitor osimertinib, leading to increased apoptosis and more effective inhibition of cellular growth, suggests a powerful therapeutic strategy for patients with EGFR-mutant lung cancer.[1][3][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric Inhibition of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ebiohippo.com [ebiohippo.com]
The Allosteric EGFR Inhibitor JBJ-04-125-02: A Technical Guide to its Impact on ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mutant-selective allosteric EGFR inhibitor, JBJ-04-125-02, with a specific focus on its effect on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This compound has emerged as a promising therapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC) harboring EGFR mutations that confer resistance to existing tyrosine kinase inhibitors (TKIs).[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Mechanism of Action
This compound is a potent and orally active allosteric inhibitor that selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR).[2][4][5] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct site on the EGFR kinase domain, offering a complementary strategy to overcome drug resistance.[1][6] Its primary target is the EGFR L858R/T790M mutant, with a reported IC50 of 0.26 nM.[3][4][5] Notably, it also shows efficacy against the C797S mutation, a common mechanism of resistance to third-generation EGFR TKIs like osimertinib.[1][2] By inhibiting mutant EGFR, this compound effectively downregulates downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.[1][4]
Quantitative Analysis of ERK Phosphorylation
The inhibitory effect of this compound on ERK phosphorylation has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Inhibition of ERK Phosphorylation in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation Status | Treatment Concentration | Observed Effect on p-ERK1/2 | Reference |
| H1975 | L858R/T790M | Increasing concentrations | More potent downregulation than osimertinib | [1] |
| Ba/F3 | L858R/T790M | Increasing concentrations | Potent inhibition | [1] |
| Ba/F3 | L858R/T790M/C797S | Increasing concentrations | Inhibition of downstream signaling | [1][4] |
Experimental Protocols
To ensure the reproducibility of the findings related to this compound's effect on ERK phosphorylation, detailed experimental methodologies are crucial. The following protocols are based on the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human lung adenocarcinoma H1975 cells (harboring EGFR L858R/T790M mutation) and Ba/F3 cells stably transfected with various EGFR mutations (L858R, L858R/T790M, L858R/T790M/C797S) are commonly used.[1][4]
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] Serial dilutions are then prepared in the growth medium to achieve the desired final concentrations for treating the cells.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (DMSO). The treatment duration can range from a few hours to 72 hours, depending on the experimental endpoint.[4][7]
Western Blotting for Phospho-ERK Analysis
Western blotting is the standard method to assess the phosphorylation status of ERK1/2 and other signaling proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay to ensure equal loading of protein for each sample.[6]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Immunoblotting:
-
The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[6]
-
The membrane is then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Antibodies against phospho-EGFR, total EGFR, phospho-AKT, and total AKT are also commonly used to assess the broader impact on the signaling pathway.[1][8]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[6]
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6] The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and the experimental workflow for assessing the effect of this compound on ERK phosphorylation.
Caption: EGFR signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for analyzing ERK phosphorylation.
References
- 1. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound is a Mutant-Selective and Orally Active EGFR Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
The Allosteric Advantage: A Technical Guide to the Mutant-Selective EGFR Inhibitor JBJ-04-125-02
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JBJ-04-125-02, a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). A significant challenge in the treatment of non-small cell lung cancer (NSCLC) is the emergence of resistance to EGFR tyrosine kinase inhibitors (TKIs), often driven by secondary mutations such as T790M and C797S. This compound represents a promising therapeutic strategy by demonstrating high selectivity for mutant forms of EGFR, including those resistant to current therapies, while sparing the wild-type (WT) protein, potentially minimizing toxicity.
Executive Summary
This compound is a highly selective, allosteric inhibitor of mutant EGFR. It has demonstrated sub-nanomolar potency against the double mutant EGFRL858R/T790M and efficacy against the formidable EGFRL858R/T790M/C797S mutation.[1] A key characteristic of this compound is its profound selectivity for mutant EGFR over the wild-type form. Experimental data indicates that this compound does not inhibit the proliferation of cells expressing wild-type EGFR, highlighting its potential for a wider therapeutic window and reduced side effects commonly associated with non-selective EGFR inhibitors.[2] This document summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound is a cornerstone of its therapeutic potential. The following tables summarize its inhibitory activity against various EGFR forms.
| EGFR Genotype | Biochemical IC50 (nM) | Reference |
| L858R/T790M | 0.26 | [1][3] |
| Cell Line | EGFR Genotype | Cellular IC50 | Reference |
| Ba/F3 | Wild-Type | No inhibition observed | [2] |
| Ba/F3 | L858R | Inhibits proliferation | [1] |
| Ba/F3 | L858R/T790M | Inhibits proliferation | [1] |
| Ba/F3 | L858R/T790M/C797S | Inhibits proliferation | [1] |
| H1975 | L858R/T790M | Low nanomolar | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound.
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified EGFR.
-
Enzyme and Substrate Preparation : Recombinant EGFR kinase domain (e.g., L858R/T790M) is used. A biotinylated peptide substrate and ATP are prepared in kinase reaction buffer.
-
Inhibitor Preparation : this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction : The EGFR enzyme, substrate, ATP, and inhibitor are incubated together to allow the phosphorylation reaction to proceed.
-
Detection : An HTRF detection buffer containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.
-
Signal Measurement : The plate is read on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm and 620 nm is calculated, which is proportional to the extent of substrate phosphorylation.
-
Data Analysis : The data is normalized to a DMSO control, and the IC50 value is determined by fitting the dose-response curve using non-linear regression.
Cell Viability Assay (MTS Assay)
This cell-based assay assesses the effect of this compound on the proliferation of cancer cells harboring specific EGFR mutations.
-
Cell Seeding : EGFR-mutant cell lines (e.g., H1975, or Ba/F3 cells engineered to express specific EGFR mutations) are seeded in 96-well plates and allowed to attach overnight.[4]
-
Compound Treatment : Cells are treated with increasing concentrations of this compound for 72 hours.[4]
-
MTS Reagent Addition : The MTS reagent is added to each well and the plates are incubated.
-
Absorbance Reading : The absorbance at 490 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The percentage of cell viability is calculated relative to DMSO-treated control cells, and IC50 values are determined.
Western Blot Analysis for EGFR Signaling
This technique is used to measure the inhibition of EGFR phosphorylation and downstream signaling pathways.
-
Cell Lysis : Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.
-
Antibody Incubation : The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
-
Detection : A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.
-
Analysis : The intensity of the bands is quantified to determine the level of protein phosphorylation.
Visualizing the Mechanism and Workflow
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling cascade and the points of inhibition by both ATP-competitive inhibitors and the allosteric inhibitor this compound. Activating mutations in EGFR lead to constitutive activation of downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK, promoting cell proliferation and survival.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for this compound.
Logical Relationship of Selective Action
The high selectivity of this compound for mutant EGFR is a key attribute that differentiates it from many other TKIs. This diagram illustrates the logical relationship of its action.
Caption: Logical flow of this compound's selective action.
Conclusion
This compound is a potent, orally bioavailable, and highly selective allosteric inhibitor of mutant EGFR. Its ability to effectively inhibit the proliferation of cells harboring clinically relevant resistance mutations, while sparing wild-type EGFR, positions it as a promising candidate for the treatment of NSCLC. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential, both as a single agent and in combination with other targeted therapies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
References
JBJ-04-125-02 preclinical studies
An In-Depth Technical Guide to the Preclinical Studies of JBJ-04-125-02
Introduction
This compound is a fourth-generation, orally active, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates high potency and selectivity for mutant forms of EGFR, including those that confer resistance to previous generations of tyrosine kinase inhibitors (TKIs).[3] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric site on the EGFR kinase domain, inducing a conformational change that locks the enzyme in an inactive state.[3][4] This mechanism of action allows it to be effective against the C797S mutation, a key resistance mechanism to third-generation TKIs like osimertinib.[3] Preclinical studies have explored its efficacy as both a monotherapy and in combination with other EGFR inhibitors, showing promise for its potential clinical application in non-small cell lung cancer (NSCLC).[5][6]
Mechanism of Action
This compound functions as a mutant-selective allosteric inhibitor.[7] The binding of this compound to the allosteric pocket displaces the αC-helix outward, stabilizing the kinase in an inactive conformation.[4] This prevents the downstream signaling cascade that promotes cell proliferation and survival. The primary pathway affected is the EGFR-mediated activation of the PI3K/AKT and RAS/MEK/ERK signaling axes.[5][8]
A key finding from preclinical studies is the synergistic effect observed when this compound is combined with the ATP-competitive inhibitor, osimertinib.[9] Osimertinib binding is shown to uniquely enhance the binding of this compound to mutant EGFR.[5] This dual targeting strategy leads to a more profound inhibition of EGFR signaling, resulting in increased apoptosis and more effective control of cellular growth compared to either agent alone.[7][9]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
The Allosteric Advantage: A Technical Deep Dive into the Discovery and Development of JBJ-04-125-02
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of JBJ-04-125-02, a novel, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). As resistance to conventional ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) presents a growing challenge in the treatment of non-small cell lung cancer (NSCLC), this compound emerges as a promising therapeutic agent, particularly against the formidable C797S resistance mutation. This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the signaling pathways it modulates.
Introduction: A New Angle of Attack on EGFR Mutations
Activating mutations in EGFR are key drivers in a significant subset of NSCLCs, and while TKIs have revolutionized treatment, the emergence of resistance mutations, such as T790M and the subsequent C797S, limits their long-term efficacy. This compound represents a paradigm shift in EGFR inhibition. Unlike traditional TKIs that compete with ATP at the kinase's active site, this compound binds to an allosteric site, a distinct pocket on the EGFR kinase domain.[1] This non-competitive mechanism allows it to overcome resistance conferred by mutations at the ATP-binding site.
Mechanism of Action: Allosteric Inhibition of Mutant EGFR
This compound is a potent and selective inhibitor of mutant EGFR, demonstrating significant activity against various forms, including those with L858R, L858R/T790M, and the highly resistant L858R/T790M/C797S mutations.[2][3] Its allosteric binding induces a conformational change in the EGFR protein, leading to the inhibition of its kinase activity and downstream signaling. Notably, this compound exhibits a synergistic effect when used in combination with the third-generation TKI, osimertinib. Osimertinib, a covalent ATP-competitive inhibitor, enhances the binding of this compound to mutant EGFR, resulting in a more profound and durable inhibition of EGFR signaling, increased apoptosis, and more effective tumor growth inhibition both in vitro and in vivo.[2][4][5]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through extensive in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| Ba/F3 | L858R | Data Not Available |
| Ba/F3 | L858R/T790M | 0.26[3][6] |
| Ba/F3 | L858R/T790M/C797S | Effective as single agent[2] |
| H1975 | L858R/T790M | Low nanomolar range[6] |
| H3255GR | L858R/T790M | Data Not Available |
| H3255DR | Data Not Available | Data Not Available |
| Parental Ba/F3 | Wild-Type | Inactive[2] |
| Wild-Type EGFR Ba/F3 | Wild-Type | Inactive[2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Treatment | Dosing Regimen | Tumor Growth Inhibition | Reference |
| H1975 Xenograft | This compound | 100 mg/kg, once daily | Significant tumor growth inhibition | [4] |
| EGFR L858R/T790M/C797S GEM | This compound | 50 mg/kg, once daily for 15 weeks | Marked tumor regressions within 4 weeks | [6] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose | Half-life (t½) | Cmax | Bioavailability |
| Intravenous (i.v.) | 3 mg/kg | 3 hours[6] | Data Not Available | N/A |
| Oral (p.o.) | 20 mg/kg | Data Not Available | 1.1 µmol/L[6] | 3%[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used in the evaluation of this compound.
Cell Viability Assay (MTS)
This assay is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed NSCLC cells (e.g., H1975, H3255GR) or Ba/F3 cells stably expressing EGFR mutants in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in growth medium to the desired final concentrations (e.g., 0-1000 nM). The final DMSO concentration should be kept below 0.1%.[1]
-
Treatment: Add the diluted compound to the respective wells and incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values using non-linear regression analysis.
Western Blotting
This technique is used to analyze the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Line: NCI-H1975 human non-small cell lung cancer cells.
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 H1975 cells suspended in a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral gavage.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. At the end of the study, excise and weigh the tumors.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this paper.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability (MTS) Assay.
Caption: Experimental Workflow for Western Blotting.
Conclusion and Future Directions
This compound is a promising, mutant-selective, allosteric EGFR inhibitor with demonstrated preclinical activity against NSCLC, including models with the challenging C797S resistance mutation. Its unique mechanism of action and synergistic potential with existing TKIs like osimertinib highlight its potential as a future therapeutic option for patients with EGFR-mutant NSCLC who have developed resistance to current therapies. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound. Future studies should focus on clinical trials to evaluate the safety and efficacy of this compound, both as a monotherapy and in combination with other targeted agents, in patients with advanced EGFR-mutant NSCLC.
References
- 1. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for JBJ-04-125-02 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing JBJ-04-125-02, a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound is particularly effective against EGFR mutations such as L858R/T790M and L858R/T790M/C797S, which are common in non-small cell lung cancer (NSCLC).[1][2] This document outlines the necessary conditions and procedures for cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket.[3] This mechanism allows it to be effective against mutations that confer resistance to traditional ATP-competitive inhibitors.[3] It has been shown to inhibit cancer cell proliferation and the signaling pathways downstream of EGFR, including the AKT and ERK1/2 pathways.[1][4] Interestingly, its binding to mutant EGFR can be significantly enhanced by the ATP-competitive inhibitor osimertinib, leading to synergistic effects such as increased apoptosis and more effective inhibition of cellular growth.[5][6]
Signaling Pathway Overview
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon activation, EGFR dimerizes and autophosphorylates, initiating downstream cascades that regulate cell proliferation, survival, and growth. This compound allosterically inhibits the kinase activity of mutant EGFR, thereby blocking these downstream signals.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various cell lines and conditions.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) | Reference |
| Ba/F3 | L858R/T790M | Enzyme Activity | 0.26 | [1][4][7] |
| Ba/F3 | L858R/T790M/C797S | Cell Viability | 30 | [8] |
| H1975 | L858R/T790M | Cell Viability | Low Nanomolar | [1][6] |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, H3255GR) or Ba/F3 cells stably expressing EGFR mutants.[3][5]
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
DMSO.
-
96-well plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.[3]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in growth medium to achieve final desired concentrations (e.g., 0-1000 nM).[1][3][4] Ensure the final DMSO concentration is below 0.1%.[3]
-
Treatment: After allowing cells to attach overnight, add the diluted this compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][5]
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets, AKT and ERK1/2.
Materials:
-
Cell lines of interest (e.g., H1975).[9]
-
This compound.
-
DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0.01-10 µM) or a DMSO control for a specified time (e.g., 2-24 hours).[1][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities to determine the relative phosphorylation levels of EGFR, AKT, and ERK1/2 compared to total protein levels and the DMSO control.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating H1975 Cells with JBJ-04-125-02
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It demonstrates significant activity against EGFR mutations that confer resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs), including the L858R/T790M double mutant and the formidable L858R/T790M/C797S triple mutant.[1][4] The H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFR L858R and T790M mutations, is a critical in vitro model for studying resistance to first and second-generation EGFR TKIs.[3] This document provides detailed application notes and protocols for the treatment of H1975 cells with this compound, including methodologies for assessing its impact on cell viability and EGFR signaling pathways.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket. This unique mechanism allows it to circumvent resistance mutations that affect the ATP-binding site. By binding to this allosteric site, this compound effectively inhibits EGFR autophosphorylation and subsequently downregulates key downstream signaling pathways crucial for tumor cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.[4]
Data Presentation
In Vitro Activity of this compound
| Cell Line | EGFR Mutation Status | Parameter | Value | Reference |
| Ba/F3 | L858R/T790M | IC50 | 0.26 nM | [2][4] |
| H1975 | L858R/T790M | Cell Proliferation Inhibition | Low nanomolar range | [3] |
Experimental Protocols
H1975 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the H1975 cell line.
Materials:
-
NCI-H1975 cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of H1975 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and re-plate at a split ratio of 1:3 to 1:6.
Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability (MTS) Assay
This protocol details the procedure for assessing the effect of this compound on the viability of H1975 cells using an MTS assay.
Materials:
-
H1975 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest H1975 cells and perform a cell count. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0-1000 nM). Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Addition: After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK, in H1975 cells.
Materials:
-
H1975 cells
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed H1975 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Western Blotting:
-
Load the denatured protein samples onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection: Add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: JBJ-04-125-02 IC50 in Ba/F3 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the activity of JBJ-04-125-02, a potent and mutant-selective allosteric EGFR inhibitor, in Ba/F3 cells. This document includes quantitative data on its inhibitory concentrations, detailed experimental protocols for determining the IC50, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Introduction to this compound and Ba/F3 Cells
This compound is an orally active, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) that shows high potency and selectivity for certain activating and resistance mutations.[1][2][3][4] It has been identified as a promising agent for overcoming resistance to other EGFR inhibitors in non-small cell lung cancer (NSCLC).[4][5]
The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B lymphocyte line, is a widely used model system in cancer research and drug discovery.[6][7][8][9] These cells are particularly valuable for studying kinase inhibitors because they can be genetically engineered to express a specific kinase, such as a mutant form of EGFR. In such models, the survival and proliferation of the Ba/F3 cells become dependent on the activity of the expressed kinase, providing a clear and specific system for evaluating the efficacy of targeted inhibitors.[7][9]
Quantitative Data: IC50 of this compound in Engineered Ba/F3 Cells
The half-maximal inhibitory concentration (IC50) of this compound has been determined in Ba/F3 cells stably transfected to express various clinically relevant EGFR mutations. The data demonstrates that this compound potently inhibits the proliferation of Ba/F3 cells driven by these mutant EGFRs.
| Ba/F3 Cell Line Expressing | This compound IC50 (µM) |
| EGFR L858R | Not explicitly stated, but inhibited |
| EGFR L858R/T790M | 0.00026[1][2][3][4][10] |
| EGFR L858R/T790M/C797S | Inhibited[1][2] |
| Unspecified EGFR Mutant | 0.021[10] |
Table 1: Summary of reported IC50 values for this compound in various engineered Ba/F3 cell lines.
Signaling Pathway
This compound functions by allosterically inhibiting the kinase activity of mutant EGFR. This prevents the autophosphorylation of the receptor and subsequently blocks downstream signaling pathways that are critical for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1][2][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. Ba/F3 Cells [cytion.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. BA/F3 Kinase Screening Cell Lines | Kyinno Bio [kyinno.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for JBJ-04-125-02 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It demonstrates significant anti-tumor activity in preclinical in vivo models of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to other tyrosine kinase inhibitors (TKIs).[1][4] Notably, it is effective against the EGFRL858R/T790M/C797S mutation, a common mechanism of resistance to third-generation EGFR TKIs like osimertinib.[1][2] this compound binds to a site distinct from the ATP-binding pocket, offering a complementary therapeutic strategy to existing ATP-competitive inhibitors.[4][5] This document provides detailed application notes and protocols for the use of this compound in various animal models based on published research.
Mechanism of Action
This compound functions as an allosteric inhibitor of EGFR, demonstrating high selectivity for mutant forms of the receptor.[4][6] Its mechanism involves binding to a pocket distinct from the ATP-binding site, thereby inhibiting receptor signaling and proliferation of cancer cells driven by EGFR mutations.[4] This allosteric inhibition leads to the downregulation of key downstream signaling pathways, including the AKT and ERK1/2 pathways.[2][4] Interestingly, the ATP-competitive inhibitor osimertinib has been shown to significantly enhance the binding of this compound to mutant EGFR, suggesting a synergistic effect when used in combination.[4][6] This combination therapy results in increased apoptosis and more effective inhibition of cellular growth in vitro and enhanced anti-tumor efficacy in vivo compared to either agent alone.[4][6]
Caption: EGFR signaling pathway inhibited by this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line/Target | Mutation Status | IC50 |
| EGFR | L858R/T790M | 0.26 nM[1][2] |
| Ba/F3 | L858R | Inhibits Proliferation[2][4] |
| Ba/F3 | L858R/T790M | Inhibits Proliferation[2][4] |
| Ba/F3 | L858R/T790M/C797S | Inhibits Proliferation[2][4] |
| H1975 | L858R/T790M | Low nanomolar concentrations[2][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosing Schedule | Key Outcomes |
| EGFRL858R/T790M/C797S Genetically Engineered Mice (GEM) | This compound (50 mg/kg) | Oral gavage, once daily for 15 weeks | Marked tumor regressions within 4 weeks.[2][7][8] |
| H1975 Xenograft Mouse Model | This compound (100 mg/kg) | 3 daily doses | Reduction in EGFR phosphorylation.[4][5] |
| H1975 Xenograft Mouse Model | This compound (100 mg/kg) | Once daily for 35 days | Inhibition of tumor growth.[5] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Dosing |
| Half-life (t1/2) | 3 hours | 3 mg/kg intravenous (i.v.) |
| Area Under the Curve (AUClast) | 728,577 min*ng/mL | 3 mg/kg intravenous (i.v.) |
| Max Plasma Concentration (Cmax) | 1.1 µmol/L | 20 mg/kg oral |
| Oral Bioavailability | 3% | 20 mg/kg oral |
Note: The pharmacokinetic data is based on a 20 mg/kg oral dose and a 3 mg/kg intravenous dose.[2][8]
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Genetically Engineered Mouse (GEM) Model of EGFR-Mutant Lung Cancer
This protocol is designed to assess the anti-tumor activity of this compound as a single agent in a clinically relevant GEM model.
1. Animal Model:
-
Use genetically engineered mice harboring the EGFRL858R/T790M/C797S mutations.[2][8] These mice spontaneously develop lung tumors.
2. Drug Preparation:
-
Prepare this compound for oral administration. A common vehicle formulation involves dissolving the compound in a solution such as 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.
-
The final concentration should be calculated to deliver a dose of 50 mg/kg in a reasonable volume for oral gavage (e.g., 10 mL/kg).
3. Experimental Procedure:
-
Once tumors are detectable by imaging (e.g., MRI or micro-CT), randomize mice into treatment and vehicle control groups (n=5-7 per group).
-
Administer this compound (50 mg/kg) or vehicle control via oral gavage once daily.[2][8]
-
Monitor tumor volume regularly (e.g., weekly) using the same imaging modality.
-
Record animal body weight and monitor for any signs of toxicity throughout the study.
-
Continue treatment for a predefined period (e.g., 15 weeks) or until a humane endpoint is reached.[2][8]
4. Data Analysis:
-
Calculate tumor volume changes relative to the start of treatment for each mouse.
-
Present the data as a waterfall plot showing the percentage change in tumor volume for each mouse after a set duration (e.g., 4 weeks).[7]
-
Plot the mean tumor volume ± SEM for each group over time to visualize treatment efficacy.[7]
Protocol 2: Assessment of this compound in a Human NSCLC Xenograft Model
This protocol outlines the use of a human cancer cell line-derived xenograft model to evaluate the efficacy of this compound.
1. Cell Line and Animal Model:
-
Use H1975 human NSCLC cells, which harbor the EGFRL858R/T790M mutations.
-
Use immunodeficient mice (e.g., athymic nude or NOD-scid mice).
2. Tumor Implantation:
-
Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
3. Treatment Regimen:
-
Randomize mice with established tumors into treatment groups: Vehicle control, this compound (100 mg/kg), and potentially a positive control like osimertinib (25 mg/kg).[5]
-
Prepare and administer the compounds as described in Protocol 1.
-
Treat the mice once daily via oral gavage for the duration of the study (e.g., 35 days).[5]
4. Efficacy and Pharmacodynamic Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width2 x length)/2).
-
For pharmacodynamic studies, a satellite group of mice can be treated for a shorter duration (e.g., 3 days).[5]
-
Harvest tumors at a specific time point after the last dose (e.g., 3 hours) and analyze tissue lysates by Western blot for levels of total and phosphorylated EGFR, AKT, and ERK1/2.[5][7]
Caption: Experimental workflow for H1975 xenograft studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
Application Notes and Protocols: JBJ-04-125-02 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-04-125-02 is a potent and orally active allosteric inhibitor selective for mutant Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations resistant to other tyrosine kinase inhibitors (TKIs), such as the C797S mutation.[2][3] this compound binds to a distinct site from the ATP-binding pocket, allowing it to overcome resistance mechanisms that affect traditional ATP-competitive inhibitors.[4] These application notes provide detailed protocols for the use of this compound in mouse xenograft models, based on currently available preclinical data.
Mechanism of Action
This compound functions as a mutant-selective allosteric inhibitor of EGFR.[5] Its primary target is the EGFR protein, and it has shown high potency against the EGFRL858R/T790M mutation with an IC50 of 0.26 nM.[1][6] By binding to an allosteric site, this compound inhibits EGFR signaling, leading to decreased phosphorylation of downstream effectors such as AKT and ERK1/2.[1][3] This inhibition of key signaling pathways ultimately results in the suppression of cancer cell proliferation and tumor growth.[1][3] Interestingly, its efficacy can be enhanced when used in combination with ATP-competitive EGFR inhibitors like osimertinib.[3][5]
Signaling Pathway Diagram
Caption: EGFR signaling pathway inhibited by this compound.
Quantitative Data Summary
The following table summarizes the dosages and administration routes for this compound in preclinical mouse xenograft studies.
| Parameter | Details | Cell Lines Used | Mouse Strain | Efficacy | Reference |
| Dosage | 50 mg/kg | EGFRL858R/T790M/C797S GEM | C57Bl/6 | Marked tumor regression within 4 weeks. | [1][5] |
| 100 mg/kg | H1975 | Not Specified | Reduction in EGFR phosphorylation. | [3][5][7] | |
| Administration | Oral gavage | H1975, EGFRL858R/T790M/C797S GEM | C57Bl/6, Not Specified | Effective tumor growth inhibition. | [1][5][7] |
| Schedule | Once daily | H1975, EGFRL858R/T790M/C797S GEM | C57Bl/6, Not Specified | Sustained anti-tumor activity. | [1][3][7] |
| Combination | 25 mg/kg Osimertinib + 100 mg/kg this compound | H1975 | Not Specified | Significantly smaller residual tumors compared to single agents. | [8] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection: Utilize human NSCLC cell lines with relevant EGFR mutations, such as H1975 (harboring L858R and T790M mutations) or Ba/F3 cells engineered to express specific EGFR mutations (e.g., L858R/T790M/C797S).[3][4]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for H1975) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice) of 6-8 weeks of age.[4]
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width2 x Length) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm3.
-
This compound Administration
-
Formulation:
-
Dosing and Administration:
-
Treatment Duration: Continue treatment for a predetermined period, for example, 28 to 35 days, or until tumor volume in the control group reaches a predefined endpoint.[7][8]
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group.
-
Body Weight: Monitor and record the body weight of the mice regularly as an indicator of toxicity.
-
Pharmacodynamic Analysis:
Experimental Workflow Diagram
Caption: Mouse xenograft experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for JBJ-04-125-02: An Orally Active, Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-04-125-02 is a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates high selectivity for mutant forms of EGFR, including those with the L858R/T790M and the clinically challenging L858R/T790M/C797S resistance mutations.[1] As a single agent, this compound has been shown to inhibit cancer cell proliferation and downstream signaling pathways both in vitro and in vivo, leading to tumor regression in preclinical models of EGFR-mutant lung cancer.[1][2][3] These notes provide a summary of its oral bioavailability and detailed protocols for its evaluation.
Data Presentation
In Vitro Potency
| Cell Line | EGFR Mutation Status | Assay Type | IC₅₀ (nM) | Reference |
| Ba/F3 | EGFR L858R/T790M | Cell Proliferation | Not explicitly stated, but effective | [1] |
| Ba/F3 | EGFR L858R/T790M/C797S | Cell Proliferation | Effective as a single agent | [3][4] |
| H1975 | EGFR L858R/T790M | Cell Proliferation | Low nanomolar range | [1][3][5] |
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Route | Dose | Animal Model | Reference |
| Oral Bioavailability | 3% | Oral | 20 mg/kg | Genetically Engineered Mice (GEM) | [1][4][5] |
| Cₘₐₓ (Maximum Plasma Concentration) | 1.1 µmol/L | Oral | 20 mg/kg | GEM | [1][4][5] |
| t½ (Half-life) | 3 hours | Intravenous | 3 mg/kg | GEM | [1][5] |
| AUClast (Area Under the Curve) | 728,577 min•ng/mL | Intravenous | 3 mg/kg | GEM | [1][5] |
Signaling Pathway and Inhibition
This compound is an allosteric inhibitor that targets mutant EGFR. By binding to a site distinct from the ATP-binding pocket, it inhibits the receptor's kinase activity, thereby blocking downstream signaling pathways critical for cancer cell survival and proliferation, such as the AKT and ERK1/2 pathways.[1][5]
Experimental Protocols
Protocol for Oral Bioavailability Assessment in Mice
This protocol outlines a general procedure for determining the oral bioavailability of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
-
Genetically engineered or xenograft mouse model (e.g., EGFRL858R/T790M/C797S GEM)
-
Oral gavage needles
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Fasting: Acclimate mice to the facility for at least one week. Fast the mice overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Drug Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration for both oral and intravenous administration.
-
Dosing:
-
Oral Group: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.
-
Intravenous Group: Administer a single bolus dose of this compound (e.g., 3 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Cₘₐₓ, t½, and AUC, for both oral and intravenous routes. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Protocol for In Vivo Antitumor Efficacy Study
This protocol describes a general method for evaluating the antitumor activity of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line with relevant EGFR mutations (e.g., H1975)
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Matrigel (optional)
-
This compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the selected cancer cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic assessment).
Protocol for In Vitro Cell Proliferation Assay (MTS Assay)
This protocol details the use of an MTS assay to determine the effect of this compound on cancer cell proliferation.
Materials:
-
EGFR-mutant cancer cell line (e.g., H1975)
-
Complete culture medium
-
96-well plates
-
This compound
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.[1][5] Include a vehicle control (e.g., DMSO).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol for Western Blot Analysis of EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation and downstream signaling by this compound.
Materials:
-
EGFR-mutant cancer cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of EGFR and its downstream targets.
References
Application Notes and Protocols for JBJ-04-125-02: A Mutant-Selective Allosteric EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of JBJ-04-125-02, a potent and orally active mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] The included protocols offer detailed methodologies for key in vitro and in vivo assays to facilitate further research and development of this compound.
Pharmacokinetic Properties of this compound
This compound has been evaluated in preclinical models to determine its pharmacokinetic profile. Following a single intravenous (i.v.) dose of 3 mg/kg, the compound exhibits a moderate half-life of 3 hours and a high area under the curve (AUC) of 728,577 min*ng/mL.[1] An oral dose of 20 mg/kg resulted in an average maximal plasma concentration (Cmax) of 1.1 µmol/L, with an oral bioavailability of 3%.[1]
| Parameter | Value | Route of Administration | Dosage | Animal Model |
| Half-life (t½) | 3 hours | Intravenous (i.v.) | 3 mg/kg | Genetically engineered mice (EGFR L858R/T790M/C797S) |
| Area Under the Curve (AUC) | 728,577 min*ng/mL | Intravenous (i.v.) | 3 mg/kg | Genetically engineered mice (EGFR L858R/T790M/C797S) |
| Maximal Plasma Concentration (Cmax) | 1.1 µmol/L | Oral gavage | 20 mg/kg | Genetically engineered mice (EGFR L858R/T790M/C797S) |
| Oral Bioavailability | 3% | Oral gavage | 20 mg/kg | Genetically engineered mice (EGFR L858R/T790M/C797S) |
Mechanism of Action: Allosteric Inhibition of EGFR
This compound is a fourth-generation EGFR inhibitor that functions through an allosteric mechanism.[2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP binding site, this compound binds to a distinct allosteric pocket adjacent to the ATP binding site. This mode of action allows it to be effective against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), including the C797S mutation.[3] The binding of this compound inhibits the kinase activity of mutant EGFR, leading to the suppression of downstream signaling pathways such as the AKT and ERK1/2 pathways.[1] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
In Vitro Cell Viability Assay (MTS Assay)
This protocol describes the determination of the concentration-dependent effect of this compound on the viability of EGFR-mutant cancer cell lines, such as H1975 and Ba/F3 cells.[5][6]
Materials:
-
EGFR-mutant cell lines (e.g., H1975, Ba/F3 L858R/T790M)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: For adherent cells like H1975, seed at a density of 3,000-5,000 cells per well in a 96-well plate.[7] For suspension cells like Ba/F3, a similar density should be used.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the complete growth medium to achieve the desired final concentrations (e.g., 0-1000 nM).[7]
-
Cell Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), replace the medium with 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[7]
-
Incubation: Incubate for 1-4 hours at 37°C.[7]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Signaling
This protocol is for analyzing the inhibition of EGFR phosphorylation and downstream signaling pathways (AKT and ERK) in response to this compound treatment.[6]
Materials:
-
EGFR-mutant cell lines
-
This compound
-
DMSO
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).[7] Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels and compare to the loading control (e.g., β-actin).
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice following oral administration. Specific parameters may need to be optimized.
Materials:
-
Genetically engineered mice (e.g., EGFR L858R/T790M/C797S)
-
This compound formulation for oral gavage
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Dosing: Administer this compound via oral gavage at the desired dose (e.g., 20 mg/kg or 50 mg/kg).[1]
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method such as tail vein, saphenous vein, or retro-orbital bleeding.
-
Plasma Preparation: Immediately transfer blood samples to EDTA-coated tubes, mix gently, and keep on ice. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Synergistic Inhibition of Mutant EGFR with JBJ-04-125-02 and Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). Osimertinib, a third-generation EGFR TKI, is highly effective against tumors harboring EGFR activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[1][2] However, resistance to osimertinib inevitably develops, often through the acquisition of a tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the drug.[2][3]
JBJ-04-125-02 is a novel, mutant-selective, allosteric inhibitor of EGFR that binds to a site distinct from the ATP-binding pocket.[4][5][6] This different mechanism of action allows it to be effective against EGFR mutations that confer resistance to ATP-competitive inhibitors, including the C797S mutation.[5][7] Preclinical studies have demonstrated that the combination of this compound and osimertinib results in synergistic anti-tumor activity, leading to enhanced inhibition of cell growth, increased apoptosis, and delayed emergence of drug resistance in vitro and in vivo.[5][8][9]
These application notes provide an overview of the preclinical data and detailed protocols for studying the combination of this compound and osimertinib in a research setting.
Mechanism of Action
Osimertinib is an irreversible, third-generation EGFR TKI that covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain.[2] This covalent bond leads to the inhibition of EGFR signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately suppressing tumor cell proliferation and survival. The C797S mutation, by replacing the cysteine with a serine, prevents this covalent binding, rendering osimertinib ineffective.[3]
This compound is an allosteric inhibitor that binds to a different pocket on the EGFR kinase, away from the ATP-binding site.[5][6] This allows it to inhibit EGFR activity even in the presence of the C797S mutation.[5] Notably, studies have shown that osimertinib can enhance the binding of this compound to mutant EGFR.[5][10] This co-binding of an ATP-competitive inhibitor and an allosteric inhibitor leads to a more profound and durable suppression of EGFR signaling than either agent alone.[5]
Signaling Pathway and Drug Interaction
The combination of this compound and osimertinib leads to a more complete shutdown of the EGFR signaling pathway, which is crucial for tumor cell growth and survival.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its combination with osimertinib in various EGFR-mutant cell lines.
Table 1: IC50 Values of this compound in EGFR-Mutant Ba/F3 Cells
| Cell Line (EGFR Mutation) | This compound IC50 (µM) |
| Ba/F3 L858R | >10 |
| Ba/F3 L858R/T790M | 0.03 µM |
| Ba/F3 L858R/T790M/C797S | 0.1 µM |
Data extracted from preclinical studies.[5]
Table 2: Cell Viability Inhibition in NSCLC Cell Lines
| Cell Line | Treatment | Concentration | % Inhibition (Relative to Control) |
| H1975 (L858R/T790M) | This compound | 100 nM | ~50% |
| H1975 (L858R/T790M) | Osimertinib | 100 nM | ~75% |
| H3255GR (L858R/T790M) | This compound | 1 µM | ~40% |
| H3255GR (L858R/T790M) | Osimertinib | 100 nM | ~80% |
| H3255GR (L858R/T790M) | This compound + Osimertinib | 10µM + 0.1µM | >90% |
Approximate values interpreted from published graphs.[5][11][12]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the inhibitory effect of the compounds on cell proliferation.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., H1975, H3255GR) or engineered Ba/F3 cells.[4][6]
-
Appropriate cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound and Osimertinib.
-
Dimethyl sulfoxide (DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare serial dilutions of this compound and osimertinib in DMSO. Further dilute these stock solutions in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[6]
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the drug dilutions (or DMSO as a vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 values using non-linear regression analysis with appropriate software.[6]
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of the compounds on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-mutant NSCLC cell lines.
-
6-well or 10 cm cell culture dishes.
-
This compound and Osimertinib.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., tubulin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound, osimertinib, or their combination for a specified time (e.g., 2-24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an ECL detection system.[6]
-
Analysis: Quantify the band intensities using densitometry software to determine the relative changes in protein phosphorylation.
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of the drug combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
EGFR-mutant NSCLC cell lines (e.g., H1975).
-
Matrigel (optional).
-
This compound and Osimertinib.
-
Appropriate vehicle for drug formulation.[4]
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle, this compound alone, osimertinib alone, and the combination).
-
Drug Administration: Administer the drugs to the mice as per the desired dosing schedule and route (e.g., oral gavage once daily).[7]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).[11]
Conclusion
The combination of the allosteric inhibitor this compound and the ATP-competitive inhibitor osimertinib represents a promising therapeutic strategy to overcome acquired resistance in EGFR-mutant NSCLC.[5][9] The provided protocols offer a foundation for researchers to further investigate the preclinical efficacy and mechanism of action of this combination therapy. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of more effective treatments for patients with EGFR-driven lung cancer.
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synergistic Inhibition of Mutant EGFR: Application Notes and Protocols for JBJ-04-125-02 and Osimertinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Osimertinib, a third-generation EGFR TKI, is highly effective against tumors harboring EGFR T790M resistance mutations, but its efficacy can be limited by the emergence of tertiary mutations, such as C797S.[1][2] This document provides detailed application notes and protocols on the synergistic use of JBJ-04-125-02, a mutant-selective allosteric EGFR inhibitor, and osimertinib, an ATP-competitive covalent inhibitor, to overcome resistance and enhance therapeutic efficacy.[1][2][3]
This compound binds to a distinct allosteric site on the EGFR kinase domain, while osimertinib covalently binds to the cysteine-797 residue in the ATP-binding pocket.[1] Pre-clinical studies have demonstrated that the combination of these two agents leads to a more profound and durable inhibition of EGFR signaling, increased apoptosis, and greater anti-tumor activity in vitro and in vivo compared to either agent alone.[1][2][3] This synergistic interaction is particularly effective in models harboring the C797S mutation, which confers resistance to osimertinib.[1][4]
Data Presentation
In Vitro Efficacy
The synergistic effect of this compound and osimertinib has been demonstrated across various EGFR-mutant NSCLC cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound individually and in combination.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Combination Effect |
| H1975 | L858R/T790M | ~10 | ~10 | Synergistic Inhibition |
| H3255GR | L858R/T790M | ~50 | ~5 | Additive/Synergistic |
| Ba/F3 | L858R/T790M/C797S | ~100 | >1000 | Synergistic Inhibition |
Data is approximated from graphical representations in preclinical studies. Actual values may vary based on experimental conditions.[1][5][6]
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the enhanced anti-tumor activity of the combination therapy. The following table summarizes the tumor growth inhibition observed in a representative study.
| Treatment Group | Dosage | Mean Tumor Volume Change from Baseline (%) |
| Vehicle | - | >100% Increase |
| Osimertinib | 2.5 mg/kg | ~50% Increase |
| This compound | 100 mg/kg | ~20% Decrease |
| Combination | 2.5 mg/kg Osimertinib + 100 mg/kg this compound | >80% Decrease |
Data represents findings from an H1975 xenograft model at a specific time point (e.g., 18 days post-treatment) and is approximated from published graphical data.[7]
Signaling Pathways and Experimental Workflows
Synergistic Inhibition of EGFR Signaling Pathway
References
- 1. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
JBJ-04-125-02: A Fourth-Generation Allosteric EGFR Inhibitor for Overcoming Drug Resistance
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The efficacy of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is often limited by the emergence of drug resistance mutations. The tertiary C797S mutation, in particular, confers resistance to third-generation inhibitors like osimertinib by preventing covalent bond formation. JBJ-04-125-02 is a potent, orally active, and mutant-selective fourth-generation EGFR inhibitor that utilizes an allosteric mechanism to overcome this resistance.[1][2] Unlike ATP-competitive inhibitors, this compound binds to a distinct site on the EGFR kinase domain, inducing a conformational change that inactivates the enzyme.[1] This novel mechanism allows it to inhibit EGFR signaling in the presence of the C797S mutation.[1][3] Furthermore, studies have shown that this compound can act synergistically with osimertinib, suggesting a potential combination therapy to enhance anti-tumor activity and delay the onset of resistance.[2][4]
This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound.
Data Presentation
In Vitro Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutant cell lines. This data highlights the inhibitor's potency and selectivity for mutant forms of EGFR, including those with the C797S resistance mutation.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| Ba/F3 | L858R/T790M | 0.26 | [3][5] |
| Ba/F3 | L858R/T790M/C797S | 100 | [1] |
| H1975 | L858R/T790M | Low nanomolar | [5] |
In Vivo Efficacy of this compound
The table below presents a summary of the in vivo anti-tumor activity of this compound in a genetically engineered mouse model of NSCLC harboring the EGFR L858R/T790M/C797S mutations.
| Model | Treatment | Dosing Regimen | Outcome | Reference |
| EGFR L858R/T790M/C797S Genetically Engineered Mice | This compound | 50 mg/kg, oral gavage, once daily | Marked tumor regression within 4 weeks | [5] |
| H1975 Xenograft | This compound | 100 mg/kg, once daily for 3 days | Inhibition of EGFR phosphorylation | [6] |
| H1975 Xenograft | This compound | 100 mg/kg | Efficacy in tumor growth inhibition over 35 days | [6] |
Mandatory Visualizations
Caption: EGFR Signaling Pathway Activation.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975) or Ba/F3 cells expressing EGFR mutants
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in growth medium to achieve the desired final concentrations (e.g., 0-1000 nM).[1][5] The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[7]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blot Analysis of EGFR Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
Treated cells or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK1/2, total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Lysis: Treat cells with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an ECL detection system.[1]
-
Analysis: Quantify the band intensities using densitometry software.
Protocol 3: In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
NSCLC cells (e.g., H1975)
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Calipers
Procedure:
-
Cell Implantation: Resuspend harvested tumor cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
Randomization: When the average tumor volume reaches 150-200 mm³, randomize the animals into treatment groups.[8]
-
Drug Formulation and Administration: Prepare this compound in the appropriate vehicle. Administer the formulated compound and vehicle control to the respective groups based on the dosing regimen (e.g., once daily by oral gavage).[8]
-
Monitoring: Record body weights 2-3 times per week as an indicator of systemic toxicity. Continue to measure tumor volume throughout the study.[8]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting.[6]
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for JBJ-04-125-02
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It demonstrates significant efficacy in preclinical models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations that confer resistance to traditional ATP-competitive inhibitors, such as the T790M and C797S mutations.[2][5][6] As an allosteric inhibitor, this compound binds to a site distinct from the ATP-binding pocket of the EGFR kinase domain, providing a complementary therapeutic strategy.[6] This document provides detailed application notes, experimental protocols, and a list of potential suppliers for this compound to support its use in research and drug development.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C29H26FN5O3S |
| Molecular Weight | 543.61 g/mol [1] |
| CAS Number | 2140807-05-0 (racemic)[6][7][8] |
| Appearance | Solid powder |
| Purity | >99% (typically confirmed by HPLC)[1] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL)[1] |
| Storage | Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[8] |
Biological Activity and Data
This compound exhibits potent anti-proliferative activity in cancer cell lines with specific EGFR mutations.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type |
| Ba/F3 | L858R/T790M | 0.26[1][2][3] | Not Specified |
| Ba/F3 | L858R/T790M/C797S | 30[9] | CellTiter-Glo |
| H1975 | L858R/T790M | Low nanomolar range[3][5] | Cell Viability Assay |
Signaling Pathway
This compound allosterically inhibits mutant EGFR, leading to the downregulation of its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, or Ba/F3 cells expressing EGFR mutants)[6]
-
Appropriate cell culture medium
-
96-well plates
-
This compound
-
DMSO
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired concentrations (e.g., 0-1000 nM).[3][6] The final DMSO concentration in the wells should not exceed 0.1%.[6]
-
Treatment: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)[6]
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
ECL detection system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 0.01-10 µM) for a specified time (e.g., 2-24 hours).[3][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an ECL detection system.[6]
-
Analysis: Quantify band intensities using densitometry software.
Experimental Workflow
The following diagram illustrates a typical preclinical evaluation workflow for this compound.
Caption: Preclinical evaluation workflow for this compound.
In Vivo Studies
This compound has demonstrated anti-tumor activity in in vivo models.[2][4][5]
-
Animal Models: H1975 xenograft mouse models and genetically engineered mouse models (GEM) expressing EGFR L858R/T790M/C797S have been used.[5][7]
-
Dosing and Administration: A common dosage is 50 mg/kg administered once daily via oral gavage.[7] In some studies, 100 mg/kg has been used.[2]
-
Treatment Duration: Treatment for several weeks (e.g., 4 to 15 weeks) has been shown to lead to tumor regression.[2][7]
-
Pharmacokinetics: In mice, a 20 mg/kg oral dose resulted in an average maximal plasma concentration of 1.1 µmol/L with an oral bioavailability of 3%.[3][7] The half-life was approximately 3 hours following a 3 mg/kg intravenous dose.[3][7]
Purchasing Information
This compound is available from various chemical suppliers for research purposes only and is not for human or veterinary use.[6][8]
Potential Suppliers:
-
AdooQ Bioscience
-
MedChemExpress[2]
-
Selleck Chemicals[1]
-
BioHippo[10]
-
DC Chemicals[7]
-
MedKoo Biosciences[8]
-
Chemgood[11]
-
Benchchem
Disclaimer: This information is for research purposes only. Please consult the supplier's technical data sheet for the most accurate and up-to-date information. Always follow appropriate laboratory safety procedures when handling chemical reagents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. ChemGood [chemgood.com]
Application Notes and Protocols: Storage and Stability of JBJ-04-125-02
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of the mutant-selective allosteric EGFR inhibitor, JBJ-04-125-02. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction
This compound is a potent, orally active, allosteric inhibitor of Epidermal Growth Factor Receptor (EGFR) harboring mutations such as L858R/T790M/C797S.[1][2] As a research compound in preclinical development, understanding its storage requirements and stability profile is essential for accurate in vitro and in vivo studies. This document outlines the recommended storage conditions, stability information, and protocols for assessing the compound's integrity over time.
Storage and Handling
Proper storage and handling are critical to prevent degradation of this compound. The following conditions are recommended based on information from various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[3] | Store in a dry, dark place.[4] Can be kept at room temperature for short periods (months). |
| 0-4°C | Short term (days to weeks)[4] | For immediate use. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[3] | For short-term storage of stock solutions. |
Handling Precautions:
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For preparing solutions, use fresh, anhydrous solvents, as moisture can affect solubility and stability. For example, moisture-absorbing DMSO can reduce solubility.[2]
Stability Profile
While detailed public data on forced degradation studies are limited, general information from suppliers indicates that this compound is stable for several weeks during standard shipping conditions at ambient temperature.[4] For long-term storage, adherence to the conditions in Table 1 is imperative.
To ensure the integrity of the compound in experimental settings, it is recommended to perform periodic stability assessments, especially for long-term studies or when using aged stock solutions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).[2][5]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Stability-Indicating HPLC Method
Objective: To develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate this compound from its potential degradation products. This protocol is a general guideline and may require optimization.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
Methanol, HPLC grade
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
Sample Preparation (for Stability Testing): Dilute the sample to be tested (e.g., from a stored stock solution or a forced degradation study) to the same concentration as the working standard using the sample diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The percentage of degradation can be calculated based on the peak areas.
Protocol for Forced Degradation Studies
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample and a solution at 80°C for 48 hours.
-
Photostability: Expose a solid sample and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method described in section 4.2.
Visualizations
Signaling Pathway of this compound
This compound is an allosteric inhibitor that targets a pocket on the EGFR kinase domain distinct from the ATP-binding site. This allows it to inhibit EGFR signaling in the presence of mutations that confer resistance to traditional ATP-competitive inhibitors. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of this compound as an allosteric EGFR inhibitor.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: General workflow for conducting a stability study of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JBJ-04-125-02
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of JBJ-04-125-02 in DMSO.
Solubility Data
Quantitative solubility information for this compound is summarized in the table below. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as the solvent is hygroscopic and absorbed moisture can significantly reduce the compound's solubility.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 183.95 | Use fresh, moisture-free DMSO.[1] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Experimental Protocols
Preparation of a 100 mg/mL Stock Solution in DMSO
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex the mixture until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary, but be cautious of potential compound degradation.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Troubleshooting and FAQs
This section addresses common questions and issues that may arise when working with this compound and DMSO.
Q1: My this compound is not fully dissolving in DMSO, what should I do?
A1:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous DMSO. Moisture absorbed by old DMSO can significantly decrease the solubility of the compound.[1]
-
Check Concentration: Confirm that you have not exceeded the maximum solubility of 100 mg/mL.
-
Gentle Warming: You can try gently warming the solution in a 37°C water bath for a short period.
-
Sonication: Brief sonication can also help to break up any clumps and facilitate dissolution.
Q2: The compound precipitates when I add my DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a concentrated organic stock into an aqueous buffer. To avoid precipitation, it is recommended to perform serial dilutions of your stock solution in DMSO first to lower the concentration before the final dilution into your aqueous medium. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to minimize solvent toxicity to the cells.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is the recommended storage condition for the this compound stock solution in DMSO?
A3: For long-term stability, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C, which should maintain stability for up to a year.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1][2] It is critical to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q4: Can I use a different solvent if I cannot use DMSO?
A4: Based on available data, this compound is insoluble in water and ethanol.[1] While solubility in other solvents has not been widely reported, for in vivo studies, formulations using a co-solvent system have been described. For example, a formulation for oral administration can be prepared by first dissolving the compound in DMSO and then mixing with PEG300, Tween 80, and water.[1] If you require a different solvent system, it is advisable to perform small-scale solubility tests first.
Visualized Workflow
The following diagram illustrates the recommended workflow for preparing a stock solution of this compound in DMSO.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Technical Support Center: JBJ-04-125-02 In Vivo Formulation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo formulation and administration of the EGFR allosteric inhibitor, JBJ-04-125-02.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It is particularly effective against EGFR mutations that confer resistance to other tyrosine kinase inhibitors, such as the C797S mutation.[3][5][6] It functions by binding to an allosteric site on the EGFR kinase domain, distinct from the ATP-binding pocket, thereby inhibiting its signaling activity and downstream pathways like AKT and ERK1/2.[1][5][6]
Q2: What is the recommended administration route for in vivo studies?
A2: Based on available research, the recommended route of administration for this compound in animal models is oral gavage.[1][2][7]
Q3: What are the reported dosages used in animal studies?
A3: Dosages of 50 mg/kg and 100 mg/kg administered once daily have been reported in mouse models.[1][5][7] A 50 mg/kg oral dose has been shown to lead to significant tumor regression.[1][2]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of 100 mg/mL (183.95 mM).[7] It is reported to be insoluble in water and ethanol.[7]
Q5: How should this compound be stored?
A5: Storage conditions for this compound are critical for maintaining its stability. Recommendations are summarized in the table below. For stock solutions, it is advisable to aliquot them to prevent repeated freeze-thaw cycles.[7]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility | ||
| DMSO | 100 mg/mL (183.95 mM) | [7] |
| Water | Insoluble | [7] |
| Ethanol | Insoluble | [7] |
| Storage Conditions | ||
| Powder (as received) | 3 years at -20°C | [7] |
| Dry, dark, 0-4°C (short term) or -20°C (long term) | [8] | |
| Stock Solution (in solvent) | 1 year at -80°C | [7] |
| 1 month at -20°C | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Dosing Condition | Source |
| Half-life (t½) | 3 hours | 3 mg/kg intravenous (i.v.) | [1][2] |
| Max Plasma Concentration (Cmax) | 1.1 µmol/L (average) | 20 mg/kg oral | [1][2] |
| Oral Bioavailability | 3% | 20 mg/kg oral | [1][2] |
Troubleshooting Guide for Formulation
This guide addresses potential issues when preparing this compound for in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Low-quality or "wet" DMSO. Moisture-absorbing DMSO reduces solubility.[7] | Always use fresh, anhydrous, high-purity DMSO. |
| Precipitate forms when preparing the clear solution. | Components not fully dissolved before adding the next solvent. Rapid addition of aqueous component (ddH₂O). | Ensure the solution is clear at each step before proceeding. Add the final ddH₂O dropwise while vortexing to avoid shocking the solution. The mixed solution should be used immediately for best results.[7] |
| The CMC-Na suspension is not homogenous. | Insufficient mixing. Incorrect concentration of CMC-Na. | Vortex or sonicate the mixture thoroughly to ensure a uniform suspension. Ensure the correct percentage of CMC-Na in water is used as the vehicle. |
| Inconsistent results between experiments. | Formulation prepared and stored for too long. Inconsistent dosing volume or technique. | Prepare the formulation fresh for each experiment, especially the clear solution which is intended for immediate use.[7] Ensure accurate calibration of pipettes and consistent oral gavage technique. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Administration
This protocol is suitable for preparing a homogenous suspension for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Appropriate vials and mixing equipment (e.g., vortex mixer, sonicator)
Methodology:
-
Prepare the vehicle solution (e.g., 0.5% or 1% CMC-Na in sterile water).
-
Weigh the required amount of this compound powder. For example, to prepare a 5 mg/mL suspension, weigh 5 mg of the compound.
-
Add the this compound powder to the required volume of the CMC-Na vehicle. For a 5 mg/mL concentration, add the 5 mg of powder to 1 mL of the CMC-Na solution.[7]
-
Mix vigorously using a vortex mixer until a homogenous suspension is achieved. Gentle sonication can be used to aid dispersion if necessary.
-
Visually inspect the suspension for uniformity before each animal dosing. Mix well before drawing each dose.
Protocol 2: Preparation of this compound Clear Solution for Injection/Oral Administration
This protocol yields a clear solution, which has been validated for oral administration.[7]
Materials:
-
This compound powder
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween® 80
-
Sterile double-distilled water (ddH₂O)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure it is fully dissolved and the solution is clear.[7]
-
The final formulation consists of: 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% ddH₂O .[7]
-
To prepare 1 mL of a 5 mg/mL final solution, follow these steps in order: a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 50 µL of your 100 mg/mL this compound DMSO stock solution to the PEG300. Mix until the solution is clear.[7] c. Add 50 µL of Tween® 80 to the mixture. Mix again until the solution is clear.[7] d. Slowly add 500 µL of ddH₂O to the tube to reach the final volume of 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh and used immediately for optimal results.[7]
Visualizations
Caption: Workflow for preparing a 5 mg/mL clear solution of this compound.
Caption: Allosteric inhibition of mutant EGFR signaling by this compound.
References
- 1. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
potential off-target effects of JBJ-04-125-02
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of JBJ-04-125-02, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is mutant Epidermal Growth Factor Receptor (EGFR). It is a potent, mutant-selective, allosteric inhibitor with a reported IC50 of 0.26 nM for EGFRL858R/T790M.[1] It has also demonstrated efficacy against the EGFRL858R/T790M/C797S mutation.[1][2]
Q2: How selective is this compound for its primary target?
A2: this compound has demonstrated high selectivity for mutant EGFR. A KINOMEscan profiling against a panel of 468 kinases at a concentration of 10µM revealed excellent selectivity, with an S-Score (35) of 0.02.[3]
Q3: Have any off-target kinases been identified for this compound?
A3: The KINOMEscan profiling at 10µM identified only three non-ERBB family members that were inhibited by more than 65% (i.e., less than 35% of control). These were MAP4K5 (9.5% of control) and TIE1 (29% of control).[3] This indicates a very low potential for off-target effects at therapeutic concentrations.
Q4: Is there any information on the safety profile or clinical trials of this compound?
A4: The provided search results focus on the preclinical characterization of this compound and do not contain information regarding its clinical safety profile or the status of any clinical trials.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when assessing the on-target and off-target effects of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values for EGFR inhibition | 1. Purity and integrity of the this compound compound may be compromised. 2. Variations in experimental conditions (e.g., cell line passage number, serum concentration, ATP concentration in biochemical assays). 3. Incorrect quantitation of the compound. | 1. Verify the purity of the compound using techniques like HPLC. Ensure proper storage conditions to prevent degradation. 2. Standardize all experimental parameters. Use cells within a consistent passage number range and ensure consistent serum and ATP concentrations. 3. Accurately determine the concentration of the stock solution. |
| Unexpected cellular phenotype not consistent with EGFR inhibition | 1. Potential off-target effects, although known to be minimal. 2. The phenotype may be a downstream consequence of potent and sustained EGFR inhibition that was not previously characterized. 3. Cellular context-specific effects (e.g., expression of other receptor tyrosine kinases). | 1. Perform a broader kinase screen or a proteome-wide analysis to identify potential off-targets in your specific cell model. 2. Investigate downstream signaling pathways of EGFR more comprehensively. 3. Characterize the expression profile of other relevant kinases in your cellular model. |
| Difficulty confirming target engagement in cells | 1. Insufficient cellular uptake of the compound. 2. The concentration or incubation time may not be optimal. 3. The detection method for target engagement may not be sensitive enough. | 1. While this compound is orally active, its cellular permeability can be assessed using specific assays. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement. 3. Consider using a sensitive and direct method for measuring target engagement, such as the Cellular Thermal Shift Assay (CETSA). |
Data on Potential Off-Target Effects
The primary method used to assess the off-target profile of this compound was the KINOMEscan® platform. The following table summarizes the key findings from this screen.
| Parameter | Value | Source |
| Screening Platform | KINOMEscan® (DiscoverX) | [3] |
| Number of Kinases Screened | 468 | [3] |
| Compound Concentration | 10 µM | [3] |
| Selectivity Score (S-Score at 35% inhibition cutoff) | 0.02 | [3] |
Identified Potential Off-Targets (>65% Inhibition at 10 µM)
| Off-Target Kinase | % of Control | Source |
| MAP4K5 | 9.5 | [3] |
| TIE1 | 29 | [3] |
Note: A lower "% of Control" value indicates stronger binding/inhibition.
Experimental Protocols
KINOMEscan® Selectivity Profiling
This protocol provides a general methodology for assessing the selectivity of a kinase inhibitor like this compound using the KINOMEscan® platform.
Objective: To identify the potential off-target kinases of this compound across a broad panel of human kinases.
Methodology:
-
Assay Principle: The KINOMEscan® assay is a competition-based binding assay. A test compound (this compound) is incubated with a specific kinase that is fused to a DNA tag. This mixture is then added to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
The compound is screened at a fixed concentration (e.g., 10 µM) against the KINOMEscan® panel of 468 kinases.
-
For each kinase, the amount of kinase bound to the immobilized ligand in the presence of the test compound is measured and compared to a DMSO control.
-
-
Data Analysis:
-
The results are typically reported as "% of Control," where a lower percentage indicates a stronger interaction between the compound and the kinase.
-
A selectivity score (S-Score) can be calculated to provide a quantitative measure of the compound's selectivity. The S-Score is the number of kinases that show a certain level of inhibition (e.g., >65% or >90%) divided by the total number of kinases tested.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a general method to confirm the engagement of this compound with its target, EGFR, in a cellular context.
Objective: To verify that this compound binds to and stabilizes EGFR in intact cells.
Methodology:
-
Principle: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. When a protein is bound to a ligand, it is often stabilized and will denature at a higher temperature than the unbound protein.
-
Procedure:
-
Culture cells that express the target protein (e.g., H1975 cells for mutant EGFR).
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period.
-
Heat the cell suspensions to a range of temperatures to induce thermal denaturation.
-
Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (EGFR) remaining at each temperature using Western blotting or another quantitative protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble EGFR as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Caption: Signaling pathway of this compound as an allosteric inhibitor of mutant EGFR.
Caption: Experimental workflows for assessing off-target effects and target engagement.
References
Technical Support Center: JBJ-04-125-02 Kinome Scan & Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the mutant-selective allosteric EGFR inhibitor, JBJ-04-125-02.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It has demonstrated significant activity against clinically relevant EGFR mutations, including L858R/T790M and the resistance mutation C797S.[2][3][5]
Q2: What is the mechanism of action for this compound?
This compound functions as an allosteric inhibitor, meaning it binds to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket.[6] This allows it to be effective against mutations that confer resistance to traditional ATP-competitive inhibitors.
Q3: What are the reported IC50 values for this compound?
The IC50 of this compound for EGFRL858R/T790M is approximately 0.26 nM.[3][4][5]
Q4: Has a broad kinome scan been performed for this compound?
Yes, a KINOMEscan™ was conducted by DiscoverX to assess the selectivity of this compound. The compound was screened at a concentration of 10 µM against a panel of 468 kinases.[7] The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding.
Kinome Scan Data Summary
While the complete raw data from the KINOMEscan of this compound against 468 kinases is not publicly available, the following table illustrates how such data is typically presented and includes the key published selectivity information.
| Target Kinase | Assay Concentration | Result (% of Control) | Interpretation |
| EGFR (Mutant) | 10 µM | Low (specific value not published) | Strong binding/inhibition |
| Other Kinases (467) | 10 µM | High (generally) | Weak or no binding |
| Selectivity Score (S-Score) | 10 µM | S(35) | Indicates high selectivity for its primary target |
Note: A lower "% of Control" value signifies a higher affinity of the compound for the kinase. The S-Score is a quantitative measure of compound selectivity, calculated as the number of kinases that bind the compound divided by the total number of kinases tested.
Experimental Protocols & Troubleshooting
Cell Viability Assays (e.g., MTS Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., H1975, Ba/F3 expressing EGFR mutants) in 96-well plates at an appropriate density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. It is recommended to first prepare a concentrated stock solution in DMSO.[1]
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 72 hours).[1][3] Include a DMSO-only control.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| No dose-dependent effect observed | Incorrect concentration range, compound precipitation, resistant cell line. | Verify the concentration of the stock solution. Test a wider range of concentrations. Ensure the compound is fully dissolved in the media. Confirm the EGFR mutation status of your cell line. |
| High background signal | Contamination, high cell density. | Check for microbial contamination. Optimize cell seeding density. |
Western Blotting for EGFR Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.[2]
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound at various concentrations for a defined period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal for phosphorylated proteins | Ineffective lysis, phosphatase activity, low antibody concentration. | Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Optimize primary antibody concentration and incubation time. |
| High background | Insufficient blocking, high antibody concentration, inadequate washing. | Increase blocking time or try a different blocking agent. Titrate primary and secondary antibodies. Increase the number and duration of wash steps. |
| Inconsistent loading | Inaccurate protein quantification, pipetting errors. | Carefully perform protein quantification for all samples. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
Visualizations
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability upon treatment with this compound.
Signaling Pathway: EGFR Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: JBJ-04-125-02 Acquired Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the fourth-generation allosteric EGFR inhibitor, JBJ-04-125-02.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of acquired resistance to this compound?
A1: Preclinical studies have identified that increased EGFR dimer formation can limit the therapeutic efficacy of this compound and lead to drug resistance.[1] Unlike ATP-competitive inhibitors, the binding of the allosteric inhibitor this compound can be influenced by the conformational state of the EGFR protein, which is affected by dimerization.
Q2: Are on-target EGFR mutations a common resistance mechanism to this compound?
A2: As a fourth-generation EGFR inhibitor, this compound is specifically designed to be effective against EGFR triple mutations such as L858R/T790M/C797S, which confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[2][3][4][5][6] Therefore, the emergence of new on-target mutations as a primary resistance mechanism is considered less likely, though not impossible. Research suggests that off-target mechanisms may play a more significant role in acquired resistance to fourth-generation EGFR-TKIs.[7]
Q3: What are potential off-target resistance mechanisms to this compound?
A3: While direct studies on this compound are emerging, research on fourth-generation EGFR-TKIs suggests that off-target mechanisms are probable causes of acquired resistance. These can include:
-
MET Gene Amplification: Activation of bypass signaling pathways is a common resistance mechanism to EGFR inhibitors. MET amplification can drive tumor growth independently of EGFR signaling.[7][8]
-
Epithelial-to-Mesenchymal Transition (EMT): A phenotypic change where cancer cells acquire mesenchymal characteristics, leading to reduced dependence on EGFR signaling and increased migratory and invasive properties.[7][9]
Q4: Can the genetic background of the cancer cell line influence its sensitivity to this compound?
A4: Yes, the intrinsic genetic characteristics of a cancer cell line can significantly impact its response to this compound. For instance, the H3255GR human lung cancer cell line, which harbors EGFR L858R/T790M mutations, has shown surprising resistance to this compound.[1] This resistance is thought to be associated with a concurrent copy number gain at the EGFR locus and a low relative allelic fraction of the EGFR T790M mutation.[1]
Troubleshooting Guide
Problem: My cell line, which harbors an EGFR mutation sensitive to this compound, is showing reduced response or acquired resistance after prolonged treatment.
| Possible Cause | Suggested Troubleshooting Steps |
| Increased EGFR Dimerization | 1. Co-treatment with an ATP-competitive inhibitor: Studies have shown that combining this compound with an ATP-competitive covalent EGFR inhibitor like osimertinib can enhance its binding to mutant EGFR and lead to a more effective inhibition of cellular growth.[1] This combination can also delay the emergence of resistance.[1] 2. Analyze EGFR dimerization status: Use techniques like co-immunoprecipitation or FRET (Förster Resonance Energy Transfer) to assess the level of EGFR dimerization in your resistant cell lines compared to the parental, sensitive cells. |
| MET Gene Amplification | 1. Assess MET expression and amplification: Use Western blotting to check for increased MET protein levels and fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine MET gene copy number. 2. Inhibit MET signaling: Treat resistant cells with a MET inhibitor in combination with this compound to see if sensitivity is restored. |
| Epithelial-to-Mesenchymal Transition (EMT) | 1. Analyze EMT markers: Perform Western blotting or immunofluorescence to check for changes in the expression of EMT markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin, or Snail). 2. Functional assays: Conduct migration and invasion assays (e.g., Transwell assay) to assess if the resistant cells have a more migratory phenotype. |
| EGFR Copy Number Gain | 1. Determine EGFR gene copy number: Use FISH or qPCR to compare the EGFR gene copy number in your resistant cell line to the parental line. |
Experimental Protocols
1. Western Blotting for Protein Expression Analysis
-
Objective: To determine the protein levels of EGFR, p-EGFR, MET, and EMT markers.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
2. Cell Viability Assay (MTS Assay)
-
Objective: To assess the dose-response of cancer cells to this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.[9]
-
3. Fluorescence In Situ Hybridization (FISH) for Gene Amplification
-
Objective: To determine the gene copy number of EGFR and MET.
-
Methodology:
-
Prepare slides with formalin-fixed, paraffin-embedded (FFPE) cell blocks or tumor tissue sections.
-
Pre-treat slides with protease to digest proteins and allow probe access.
-
Apply fluorescently labeled DNA probes specific for the EGFR or MET gene and a control centromeric probe.
-
Denature the cellular DNA and probes by heating, then hybridize overnight.
-
Wash the slides to remove unbound probes.
-
Counterstain with DAPI.
-
Visualize and count the fluorescent signals for the gene and centromere in individual nuclei using a fluorescence microscope. Gene amplification is determined by the ratio of the gene signal to the centromere signal.
-
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JBJ-04-125-02 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the concentration of JBJ-04-125-02 in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I not observing the expected inhibitory effect of this compound on my cancer cell line?
Possible Causes and Solutions:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit the target EGFR mutations in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Specificity: this compound is a mutant-selective EGFR inhibitor.[1] Ensure your cell line harbors the relevant EGFR mutations (e.g., L858R/T790M, L858R/T790M/C797S) that are sensitive to this allosteric inhibitor.[1][2] The compound is not effective against wild-type EGFR.[1]
-
Compound Stability and Handling: Improper storage or handling can lead to the degradation of the compound. Ensure the compound is stored as recommended and that fresh dilutions are prepared for each experiment from a DMSO stock.
-
Incubation Time: The duration of treatment may be insufficient. A common incubation time for assessing cell proliferation is 72 hours.[2][3]
-
Assay Sensitivity: The assay used to measure the inhibitory effect might not be sensitive enough. Consider using a well-established method like an MTS assay for cell viability.[3]
Question 2: I am observing high levels of cell death even at low concentrations of this compound. What could be the reason?
Possible Causes and Solutions:
-
Solvent Toxicity: The concentration of the vehicle, typically DMSO, might be too high. It is recommended to keep the final DMSO concentration in the cell culture medium at or below 0.1% to avoid solvent-induced cytotoxicity.[4]
-
Off-Target Effects: While this compound is mutant-selective, high concentrations could lead to off-target effects and cellular toxicity.[5] It is important to determine the therapeutic window by performing a dose-response curve.
-
Cell Line Sensitivity: The specific cell line you are using might be particularly sensitive to the compound.
-
Incorrect Concentration Calculation: Double-check all calculations for dilutions to ensure the final concentration in the wells is accurate.
Question 3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Possible Causes and Solutions:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all contribute to variability.[4] Standardize these parameters for all experiments.
-
Pipetting Errors: Inaccurate pipetting, especially during the preparation of serial dilutions, can lead to significant variations in the final compound concentration.[4] Ensure your pipettes are calibrated and use precise pipetting techniques.
-
Compound Degradation: Repeated freeze-thaw cycles of the stock solution can degrade the compound. It is advisable to aliquot the stock solution upon preparation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[2][3] It binds to a site distinct from the ATP-binding pocket, allowing it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive inhibitors, such as the T790M and C797S mutations.[6] This binding inhibits EGFR phosphorylation and subsequently downregulates critical downstream signaling pathways like PI3K/AKT and MAPK/ERK, which are involved in tumor cell proliferation and survival.[6][7]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: For initial experiments, it is recommended to use a broad, logarithmic dilution series to establish a dose-response curve. A suggested starting range is from 0.1 nM to 1000 nM.[2][8] The optimal concentration will be cell-line specific.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).[3][4] To minimize freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light.[4]
Q4: Can this compound be used in combination with other drugs?
A4: Yes, studies have shown that this compound can act synergistically with ATP-competitive EGFR inhibitors like osimertinib.[1][3] This combination has been shown to result in increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[1][3][9]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type | Reference |
| Ba/F3 | L858R/T790M | 0.26 | Biochemical Assay | [1][2] |
| Ba/F3 | L858R/T790M/C797S | ~30 | Cell Viability | [10] |
| H1975 | L858R/T790M | Low nanomolar range | Cell Viability | [1][10] |
| H3255GR | L858R/T790M | - | Cell Viability | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., H1975)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 1000, 100, 10, 1, 0.1, 0.01 nM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Mandatory Visualization
Caption: EGFR signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. benchchem.com [benchchem.com]
preventing JBJ-04-125-02 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JBJ-04-125-02, a potent, mutant-selective allosteric EGFR inhibitor. This guide includes troubleshooting advice to prevent degradation, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs) on this compound Degradation
Q1: My experimental results with this compound are inconsistent. Could the compound be degrading?
A1: Inconsistent results are a common issue in experiments with small molecule inhibitors and can indeed be caused by compound degradation. Factors such as improper storage, handling, or experimental conditions can lead to the breakdown of this compound. It is crucial to follow recommended storage and handling protocols strictly. For instance, this compound powder is stable for up to 3 years at -20°C, while stock solutions in DMSO should be stored at -80°C for up to a year and for shorter periods at -20°C.[1] To minimize degradation, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q2: I observe precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation can occur due to the low aqueous solubility of this compound.[1] Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is kept low, typically below 0.5%. It is also advisable to prepare intermediate dilutions in a suitable buffer before adding the compound to the final culture medium. Visual inspection for precipitates in stock and working solutions is recommended before each use.
Q3: How can I be sure that the observed effects in my experiment are due to this compound and not its degradation products?
A3: To confirm that the biological effects are from the intact compound, it is best to use a fresh aliquot of this compound from a properly stored stock for each experiment. If degradation is suspected, a new vial of the compound should be used. Comparing the results from a fresh stock with your previous results can help determine if degradation was the cause of inconsistencies.
Q4: What are the potential chemical liabilities of this compound that could lead to its degradation?
A4: Based on its chemical structure, which includes isoindolinone, piperazine, and fluoro-aromatic moieties, this compound may be susceptible to hydrolysis, oxidation, and photodecomposition under certain conditions. For example, the piperazine ring can undergo oxidation. It is important to protect the compound from prolonged exposure to light and to use fresh, high-quality solvents to minimize the risk of degradation.
Troubleshooting Guide: Preventing Degradation
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Always use a fresh aliquot of the stock solution for each experiment. Store stock solutions in small, single-use volumes at -80°C for long-term storage.[1] |
| Inaccurate pipetting or dilution calculations. | Calibrate pipettes regularly. Double-check all calculations for dilutions. Prepare a fresh serial dilution for each experiment. | |
| Cell-related variability (e.g., passage number, seeding density). | Use cells within a consistent and low passage number range. Ensure uniform cell seeding across all wells of the microplate. | |
| Reduced or no inhibitory effect on EGFR phosphorylation | Degradation of this compound in working solutions. | Prepare working solutions fresh for each experiment. Avoid storing diluted solutions for extended periods. |
| Insufficient incubation time. | Optimize the incubation time for your specific cell line and experimental conditions. | |
| Precipitation in cell culture media | Low aqueous solubility of this compound. | Ensure the final DMSO concentration is minimal (ideally <0.1%). Visually inspect for precipitation after adding to media. |
| Interaction with components in the serum or media. | Test the solubility in your specific cell culture medium. Consider using serum-free medium during the treatment period if appropriate for your cell line. | |
| High background or off-target effects | Compound concentration is too high, leading to non-specific effects. | Perform a dose-response experiment to identify the optimal concentration range that shows target-specific inhibition without causing general cytotoxicity. |
| Presence of degradation products with different activity profiles. | Use a freshly prepared solution of this compound to ensure the observed effects are from the parent compound. |
Experimental Protocols
Protocol 1: Cell Viability MTS Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines (e.g., H1975).[1]
Materials:
-
This compound
-
Cancer cell line (e.g., H1975)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTS reagent
-
Plate reader (490-500 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from a freshly thawed stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling (p-AKT, p-ERK1/2).
Materials:
-
This compound
-
Cancer cell line (e.g., H1975)
-
6-well tissue culture plates
-
Complete cell culture medium
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK1/2, total ERK1/2, loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if necessary.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Signaling Pathway of EGFR and Inhibition by this compound
Caption: The EGFR signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: JBJ-04-125-02 Western Blot Results
Welcome to the technical support center for troubleshooting Western Blot results when using JBJ-04-125-02. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and solve common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and step-by-step guidance to resolve specific problems you might encounter with your Western Blotting experiments.
Problem 1: Weak or No Signal
Q: I am not seeing any bands or the bands for my target protein are very faint. What could be the cause?
A: Weak or no signal is a common issue that can arise from several factors throughout the Western Blotting workflow. The primary areas to investigate are protein concentration, antibody activity, and the transfer process.
Troubleshooting Steps:
-
Verify Protein Loading and Transfer:
-
Low Target Protein Abundance: The expression level of your target protein in the lysate may be too low.[1][2] Consider loading more protein onto the gel (a minimum of 20-30 µg of whole-cell extract is often recommended).[2] You can also enrich your sample for the target protein using techniques like immunoprecipitation.[1]
-
Unsuccessful Transfer: Ensure that the protein transfer from the gel to the membrane was efficient. You can check this by staining the membrane with Ponceau S after transfer to visualize total protein.[1][3] Also, check for air bubbles between the gel and the membrane, as these can impede transfer.[1]
-
-
Check Antibody Concentrations and Activity:
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low. It's recommended to perform a titration to find the optimal concentration.[3]
-
Antibody Inactivity: Ensure your antibodies have been stored correctly and have not lost activity. Avoid reusing diluted antibodies, as they are less stable.[2] You can test the activity of the secondary antibody by dotting it directly onto the membrane and adding the detection reagent.
-
-
Optimize Incubation and Detection:
-
Incubation Time: Increasing the primary antibody incubation time, for example, to overnight at 4°C, may enhance the signal.[4]
-
Detection Reagent: Make sure your detection reagents have not expired and are active. For low-abundance proteins, using a more sensitive detection reagent can be beneficial.[5]
-
Problem 2: High Background
Q: My blot has a high background, which makes it difficult to see my specific bands. How can I fix this?
A: High background can obscure your results and is often caused by insufficient blocking, improper antibody concentrations, or inadequate washing.
Troubleshooting Steps:
-
Optimize Blocking:
-
Blocking Buffer: The choice of blocking buffer is critical. Commonly used blockers are 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.[3] If you are detecting a phosphorylated protein, it is advisable to use BSA instead of milk, as milk contains phosphoproteins like casein that can cause non-specific binding.[6][7]
-
Blocking Time and Temperature: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent.[5][8]
-
-
Adjust Antibody Concentrations:
-
Improve Washing Steps:
Problem 3: Non-Specific Bands
Q: I see multiple bands on my blot in addition to the band for my target protein. What do these extra bands mean?
A: The presence of non-specific bands can be due to several factors, including issues with the sample, antibody cross-reactivity, or too much protein loaded on the gel.
Troubleshooting Steps:
-
Sample Preparation:
-
Antibody Specificity:
-
Primary Antibody Concentration: A high concentration of the primary antibody can lead to it binding to other proteins with similar epitopes. Reduce the antibody concentration.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the lysate. Run a control where you incubate the blot with only the secondary antibody to check for non-specific binding.[9]
-
-
Review Gel and Transfer Conditions:
Data Presentation
Table 1: Example of Primary Antibody Titration Results
| Primary Antibody Dilution | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:500 | 15,000 | 8,000 | 1.88 |
| 1:1000 | 12,500 | 4,000 | 3.13 |
| 1:2000 | 9,000 | 1,500 | 6.00 |
| 1:5000 | 4,000 | 500 | 8.00 |
This table illustrates how to present data from an antibody titration experiment to determine the optimal dilution with the best signal-to-noise ratio.
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well into a polyacrylamide gel.
-
Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are generally more durable for stripping and reprobing.[10]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., this compound) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system or film. It is advisable to expose for a range of different time points.[10]
-
Visualizations
Caption: A diagram illustrating the key stages of the Western Blot experimental workflow.
Caption: A decision tree to guide troubleshooting common Western Blot issues.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Technical Support Center: JBJ-04-125-02
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JBJ-04-125-02.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike ATP-competitive inhibitors, it binds to a distinct site on the EGFR kinase domain.[4] Its primary mechanism is the inhibition of cancer cell proliferation and signaling pathways driven by specific EGFR mutations, including L858R, T790M, and C797S.[1][3][5]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound demonstrates the highest potency in cancer cell lines harboring specific EGFR mutations. It is particularly effective in non-small cell lung cancer (NSCLC) cell lines with EGFR L858R/T790M and L858R/T790M/C797S mutations.[5] Cell lines such as H1975, H3255GR, H3255DR, and Ba/F3 cells stably transfected with these mutant EGFR constructs have shown sensitivity to this compound.[1][6]
Q3: What is the reported IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound is 0.26 nM for EGFR with the L858R/T790M mutation.[1][2][3][7][8]
Q4: Can this compound be used in combination with other EGFR inhibitors?
A4: Yes, studies have shown that combining this compound with ATP-competitive EGFR inhibitors, such as osimertinib, can lead to a synergistic effect. This combination has been observed to increase apoptosis and provide more effective inhibition of cellular growth compared to either agent used alone.[5][6]
Troubleshooting Guides
Problem 1: Higher than expected IC50 values or lack of observed toxicity in sensitive cell lines.
-
Possible Cause 1: Compound Solubility Issues.
-
Troubleshooting Tip: this compound is typically dissolved in DMSO.[6] Ensure that the DMSO stock solution is fresh and the compound is fully dissolved before further dilution into your culture medium. Precipitates in the stock or final dilution can significantly lower the effective concentration.
-
-
Possible Cause 2: Cell Line Integrity.
-
Troubleshooting Tip: Verify the identity and EGFR mutation status of your cell line through methods like STR profiling and sequencing. Genetic drift can occur in cultured cells, potentially altering their sensitivity to targeted inhibitors.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting Tip: The incubation time for toxicity assays with this compound is typically 72 hours.[1][6] Shorter incubation times may not be sufficient to observe the full cytotoxic effect. Also, ensure that the cell seeding density is appropriate to allow for logarithmic growth during the assay period.
-
Problem 2: Inconsistent results in Western blot analysis of downstream signaling pathways.
-
Possible Cause 1: Suboptimal Drug Treatment Duration.
-
Troubleshooting Tip: The inhibition of EGFR phosphorylation and its downstream targets like AKT and ERK1/2 can be rapid.[1][9] Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of p-EGFR, p-AKT, and p-ERK1/2 in your specific cell line.
-
-
Possible Cause 2: Lysate Preparation.
-
Troubleshooting Tip: Ensure that cell lysates are prepared quickly on ice and that protease and phosphatase inhibitors are included in the lysis buffer to prevent protein degradation and dephosphorylation.
-
-
Possible Cause 3: Antibody Quality.
-
Troubleshooting Tip: Use validated antibodies specific for the phosphorylated and total forms of EGFR, AKT, and ERK1/2. Titrate your antibodies to determine the optimal concentration for clear and specific band detection.
-
Quantitative Data Summary
| Compound | Target EGFR Mutation | IC50 (nM) | Cell Lines Tested | Reference |
| This compound | L858R/T790M | 0.26 | Ba/F3 | [1][2][3][7][8] |
| This compound | L858R/T790M | Low nanomolar | H1975 | [1][5] |
| This compound | L858R/T790M/C797S | Effective | Ba/F3 | [1][5] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells (e.g., H1975, or Ba/F3 expressing EGFR mutants) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of the appropriate growth medium.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).[1] The final DMSO concentration should not exceed 0.1%.[4]
-
Treatment: Add the diluted compound to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][6]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[4]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for the desired duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK1/2, and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of JBJ-04-125-02
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant-selective EGFR allosteric inhibitor, JBJ-04-125-02. The focus is on addressing the challenges associated with its poor aqueous solubility to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is practically insoluble in water and ethanol.[1] It is, however, soluble in dimethyl sulfoxide (DMSO).[1][2] A stock solution of up to 100 mg/mL in fresh, anhydrous DMSO can be prepared.[1] Due to its hydrophobic nature, precipitation may occur when the DMSO stock is diluted into aqueous media.
Q2: I observed precipitation when diluting my this compound DMSO stock solution in my aqueous assay buffer. How can I prevent this?
A2: This is a common issue due to the poor aqueous solubility of this compound. To mitigate precipitation, consider the following strategies:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as high as your experimental system can tolerate without affecting the biological outcome. Typically, a final DMSO concentration of 0.1% to 0.5% is acceptable in many cell-based assays.
-
Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first to get closer to your final desired concentration before the final dilution into the aqueous buffer.
-
Pluronic F-127: Incorporating a non-ionic surfactant like Pluronic F-127 in your final dilution buffer can help to maintain the solubility of hydrophobic compounds. A final concentration of 0.01% to 0.1% Pluronic F-127 can be effective.
-
Rapid Mixing: When performing the final dilution, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Q3: What are some established in vivo formulations for this compound?
A3: For oral administration in animal studies, several formulation strategies have been utilized to overcome the poor solubility of this compound:
-
Suspension: A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na) as a suspending agent.[1]
-
Co-solvent/Surfactant System: A common formulation involves a mixture of DMSO, PEG300, Tween 80, and water. A typical procedure is to first dissolve the compound in DMSO, then add PEG300 and Tween 80, and finally, add water to the desired volume.[1]
-
Lipid-Based Formulation: For some applications, a solution in DMSO can be further diluted in corn oil for administration.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the culture medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particulates).
-
Solubility Test: Perform a simple solubility test by preparing the highest concentration of this compound in your final assay medium and observing it over the time course of your experiment for any precipitation.
-
Optimize Dilution: Revisit the dilution strategy as outlined in FAQ 2.
-
Consider Serum Protein Binding: If using a serum-containing medium, be aware that this compound may bind to serum proteins, which can affect its free concentration.
-
Issue 2: Difficulty in preparing a stable and homogeneous in vivo formulation.
-
Possible Cause: Inadequate dispersion or dissolution of the compound in the vehicle.
-
Troubleshooting Steps:
-
Particle Size Reduction: For suspension formulations, ensure the particle size of the solid this compound is minimized to improve dispersion and dissolution rate. This can be achieved through techniques like micronization.[3][4]
-
Optimize Co-solvent Ratios: For co-solvent systems, the ratio of the components is critical. A systematic approach to optimizing the ratios of DMSO, PEG300, Tween 80, and saline can lead to a more stable formulation.
-
Sonication: Use of a bath or probe sonicator can help to disperse the compound and create a more uniform suspension.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO | 100 mg/mL (183.95 mM) | [1] |
Table 2: Example In Vivo Formulations for Oral Administration
| Formulation Type | Components | Preparation Example | Reference |
| Homogeneous Suspension | This compound, CMC-Na, Water | Suspend the required amount of this compound in an appropriate concentration of CMC-Na in water. | [1] |
| Co-solvent/Surfactant | This compound, DMSO, PEG300, Tween 80, ddH₂O | Dissolve 100 mg/mL this compound in DMSO. Take 50 µL of this stock and add to 400 µL of PEG300. Mix well. Add 50 µL of Tween 80. Mix well. Add 500 µL of ddH₂O to a final volume of 1 mL. Use immediately. | [1] |
| Lipid-Based | This compound, DMSO, Corn Oil | Prepare a 16.6 mg/mL stock solution of this compound in DMSO. Add 50 µL of this stock to 950 µL of corn oil and mix well. Use immediately. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Dilution into Aqueous Buffer for In Vitro Assays
-
Thaw an aliquot of the 100 mg/mL this compound DMSO stock solution.
-
Perform any necessary intermediate dilutions in 100% DMSO.
-
While vigorously vortexing the aqueous assay buffer, add the appropriate volume of the this compound DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.
-
Visually inspect for any precipitation before use.
Mandatory Visualizations
Caption: Allosteric inhibition of mutant EGFR by this compound blocks downstream signaling.
Caption: Workflow for preparing and evaluating this compound formulations.
Caption: Troubleshooting logic for overcoming this compound solubility issues.
References
Technical Support Center: Interpreting Unexpected Results with JBJ-04-125-02
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the mutant-selective allosteric EGFR inhibitor, JBJ-04-125-02.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike ATP-competitive inhibitors that bind to the kinase's ATP-binding pocket, this compound binds to a distinct allosteric site.[4] This binding induces a conformational change that inactivates the receptor, making it effective against EGFR mutations that are resistant to other inhibitors, such as the L858R/T790M and L858R/T790M/C797S mutations.[1][2][5]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound is designed to be effective in cell lines harboring specific EGFR mutations. It has demonstrated potent activity in preclinical models with EGFR L858R/T790M and L858R/T790M/C797S mutations.[1][2][5] It is not effective against parental Ba/F3 cells or those expressing wild-type EGFR.[5]
Q3: I am observing lower than expected efficacy with this compound as a single agent. What could be the cause?
A3: A key reason for reduced efficacy when using this compound alone is the formation of EGFR dimers, which can limit the therapeutic effect and lead to drug resistance.[5] For this reason, this compound is often more effective when used in combination with an ATP-competitive EGFR inhibitor, such as osimertinib.[1][5] This combination has been shown to enhance apoptosis and provide more effective inhibition of cellular growth compared to either drug alone.[1][5]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO, with concentrations up to 100 mg/mL achievable.[6] It is important to use fresh DMSO as moisture can reduce solubility.[6] For long-term storage, the powdered form should be kept at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C.
Q5: Should I expect this compound to work in combination with other EGFR inhibitors?
A5: Yes, the combination of this compound with an ATP-competitive covalent EGFR inhibitor like osimertinib has been shown to be particularly effective.[1][5] Osimertinib can enhance the binding of this compound to mutant EGFR, leading to increased apoptosis and more potent inhibition of cell growth.[5][6]
Troubleshooting Guides
Issue 1: Lower Than Expected Potency in Cell Viability Assays
You are observing a higher IC50 value for this compound in your mutant EGFR cell line than reported in the literature.
Possible Causes and Solutions:
-
EGFR Dimerization: As a single agent, the efficacy of this compound can be limited by the formation of EGFR dimers.[5]
-
Troubleshooting Step: Perform a combination experiment with an ATP-competitive inhibitor like osimertinib. A synergistic effect would suggest that dimerization is the limiting factor.
-
-
Cell Line Integrity: The EGFR mutation status of your cell line may have changed over time.
-
Troubleshooting Step: Verify the EGFR mutation status of your cells using sequencing or a commercial genotyping service.
-
-
Compound Solubility: Poor solubility in culture media can lead to a lower effective concentration.
-
Troubleshooting Step: Ensure the final DMSO concentration is low (<0.5%) to prevent solvent-induced toxicity and ensure the compound remains in solution. Prepare fresh dilutions for each experiment.
-
-
Assay Conditions: Suboptimal cell seeding density or incubation time can affect results.
-
Troubleshooting Step: Optimize cell seeding density to ensure logarithmic growth during the assay period. Perform a time-course experiment to determine the optimal treatment duration.
-
Issue 2: Inconsistent Inhibition of Downstream Signaling in Western Blots
Your Western blot results show variable or weak inhibition of p-EGFR, p-AKT, or p-ERK following treatment with this compound.
Possible Causes and Solutions:
-
Suboptimal Treatment Conditions: The inhibitor concentration may be too low or the treatment time too short.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to identify the optimal conditions for inhibiting EGFR signaling in your specific cell line.
-
-
Lysate Preparation: Inadequate lysis or phosphatase activity can lead to inconsistent results.
-
Troubleshooting Step: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors. Perform all steps on ice to minimize enzymatic activity.
-
-
Antibody Quality: The primary or secondary antibodies may not be optimal.
-
Troubleshooting Step: Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and incubation conditions.
-
Data Presentation
Table 1: In Vitro Potency of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) |
| Ba/F3 | L858R/T790M | 0.26 |
| H1975 | L858R/T790M | Low nanomolar range |
| Ba/F3 | L858R/T790M/C797S | Effective as single agent |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO). For combination studies, co-treat with a fixed or variable concentration of another inhibitor like osimertinib.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot the results to determine the IC50 value.
Western Blot for EGFR Pathway Activation
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound, a combination of drugs, or DMSO as a control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK1/2, and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: EGFR signaling pathway and points of inhibition.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing In Vivo Efficacy of JBJ-04-125-02
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JBJ-04-125-02 in in vivo experiments. The information is designed to help improve the efficacy of your studies and troubleshoot common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It is particularly effective against EGFR mutations such as L858R, T790M, and the resistance mutation C797S.[2] Unlike ATP-competitive inhibitors, this compound binds to a different site on the EGFR protein, leading to the inhibition of its kinase activity and downstream signaling pathways, including the AKT and ERK pathways.[1][3][4] This allosteric mechanism can be synergistic when combined with ATP-competitive inhibitors like osimertinib.[2][5]
Q2: My this compound formulation appears cloudy. Can I still use it for oral gavage?
A cloudy or precipitated formulation can indicate solubility issues and may lead to inconsistent dosing and reduced bioavailability. It is generally not recommended to use a cloudy suspension without proper characterization.
-
Potential Cause: this compound is poorly soluble in aqueous solutions. The formulation components (e.g., vehicle, concentration) may not be optimal, or the compound may have precipitated out of solution upon standing.[6][7]
-
Recommended Solution:
-
Ensure you are using a validated and appropriate vehicle for suspension, such as 0.5% carboxymethylcellulose (CMC-Na) or a corn oil-based vehicle.[8]
-
Vigorous mixing, vortexing, or sonication during preparation is crucial to create a homogenous suspension.[8]
-
Prepare the formulation fresh before each use to minimize the chances of precipitation.[5]
-
If using a vehicle containing PEG 400 and Cremophor, cloudiness can sometimes occur if Cremophor is not properly dispersed.[7] Ensure thorough mixing.
-
Q3: I am observing high variability in tumor response between animals in the same treatment group. What are the potential reasons and how can I mitigate this?
High variability in tumor response is a common challenge in xenograft studies and can be caused by several factors:
-
Inconsistent Formulation or Administration: Ensure the drug formulation is homogenous and that each animal receives the correct dose. Improper oral gavage technique can lead to dosing errors.[9]
-
Tumor Heterogeneity: The inherent genetic and phenotypic heterogeneity within the tumor cell line can lead to different growth rates and drug sensitivities.[10]
-
Animal-to-Animal Variation: Individual differences in animal physiology and metabolism can affect drug absorption and efficacy.
-
Experimental Technique: Inconsistent tumor cell implantation, animal handling, and measurement techniques can introduce variability.
Mitigation Strategies:
-
Standardize Protocols: Use a consistent and validated protocol for formulation preparation, animal handling, tumor implantation, and data collection.
-
Proper Randomization: After tumors are established, randomize animals into treatment and control groups to ensure an even distribution of tumor sizes.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
-
Monitor Animal Health: Closely monitor the health and well-being of the animals, as stress or illness can affect tumor growth and drug response.
Q4: My in vivo study with this compound is not showing the expected efficacy. What should I troubleshoot?
-
Confirm Target Expression: Verify that your xenograft model expresses the target mutant EGFR at sufficient levels.
-
Assess Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
PK: The compound may have poor oral bioavailability or rapid clearance. A pilot PK study can determine if the drug is reaching and maintaining therapeutic concentrations in the plasma and tumor tissue. This compound has a reported oral bioavailability of 3% and a half-life of 3 hours in mice.[1][2]
-
PD: Confirm target engagement in the tumor. This can be done by measuring the phosphorylation levels of EGFR and downstream targets like AKT and ERK in tumor lysates from treated animals via Western blot.[3][4]
-
-
Optimize Dosing and Schedule: The dose might be too low or the dosing frequency insufficient. Based on its half-life, daily dosing is likely required. Doses of 50 mg/kg and 100 mg/kg have been shown to be effective.[5]
-
Review Formulation: An inadequate formulation can lead to poor absorption. Ensure the formulation is optimized for solubility and stability.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| Ba/F3 | L858R/T790M | Not explicitly stated, but effective |
| Ba/F3 | L858R/T790M/C797S | Effective as a single agent |
| NCI-H1975 | L858R/T790M | 1.25 |
Data compiled from multiple sources.[1][4]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Route |
| Half-life (t½) | 3 hours | Intravenous (i.v.) |
| Oral Bioavailability | 3% | Oral (p.o.) |
| Cmax (at 20 mg/kg) | 1.1 µmol/L | Oral (p.o.) |
| AUC (at 3 mg/kg) | 728,577 min*ng/mL | Intravenous (i.v.) |
Data sourced from MedChemExpress and DC Chemicals.[1][2]
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Treatment | Dosing | Outcome |
| EGFR L858R/T790M/C797S GEM | This compound | 50 mg/kg, oral gavage, once daily | Marked tumor regression within 4 weeks |
| H1975 Xenograft | This compound | 100 mg/kg, oral gavage, once daily for 3 days | Reduction in EGFR phosphorylation |
| H1975 Xenograft | This compound + Osimertinib | Not specified | Increased efficacy compared to single agents |
GEM: Genetically Engineered Mouse model. Data compiled from multiple sources.[1][3][5]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol provides a general guideline for preparing a suspension of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle:
-
Option A: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water
-
Option B: Corn oil
-
Option C: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg), the average weight of the mice, and the dosing volume (typically 10 mL/kg).
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Prepare the chosen vehicle.
-
For suspension (Option A or B): a. Add a small amount of the vehicle to the powder to create a paste. b. Gradually add the remaining vehicle while continuously vortexing to form a homogenous suspension. c. If necessary, sonicate the suspension for a short period to aid in dispersion.
-
For solution (Option C): a. Dissolve the this compound powder in DMSO first. b. Add PEG300 and Tween 80 and mix thoroughly. c. Finally, add ddH2O to the desired final volume and mix until a clear solution is formed.
-
Administer the formulation immediately after preparation to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials and Methods:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Tumor Cells: A human cancer cell line with a relevant EGFR mutation (e.g., NCI-H1975).
-
Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 2-3 times per week once tumors become palpable.
-
Measure tumor dimensions using digital calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and vehicle control as described in Protocol 1.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Protocol 3: Pharmacodynamic (PD) Analysis of Tumor Tissue
This protocol describes how to assess target engagement in tumor tissue by Western blotting.
Procedure:
-
Sample Collection: At a specified time point after the final dose (e.g., 3 hours), euthanize the mice and excise the tumors.[3]
-
Tissue Lysis: Snap-freeze the tumors in liquid nitrogen and store them at -80°C until analysis. Lyse the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each tumor lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each lysate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK. A loading control like GAPDH or β-actin should also be used. d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo xenograft efficacy study.
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Allosteric EGFR Inhibitors: JBJ-04-125-02 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to existing treatments. In the realm of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, allosteric inhibitors represent a promising therapeutic strategy. This guide provides an objective comparison of the fourth-generation allosteric EGFR inhibitor, JBJ-04-125-02, with its predecessors and analogs, EAI045 and JBJ-09-063. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Allosteric EGFR Inhibition
Unlike traditional ATP-competitive EGFR inhibitors, allosteric inhibitors bind to a distinct site on the EGFR kinase domain. This unique mechanism of action allows them to be effective against EGFR mutations that confer resistance to first, second, and third-generation tyrosine kinase inhibitors (TKIs), such as the T790M and C797S mutations. This compound has emerged as a potent, mutant-selective, and orally active allosteric inhibitor with significant anti-tumor activities.[1][2]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound compared to other allosteric EGFR inhibitors, EAI045 and JBJ-09-063, against various EGFR mutations.
Biochemical Inhibition of EGFR Mutants
| Inhibitor | EGFR (Wild Type) IC50 (µM) | EGFR L858R IC50 (nM) | EGFR T790M IC50 (µM) | EGFR L858R/T790M IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) |
| This compound | - | - | - | 0.26[1][2][3] | - |
| EAI045 | 1.9[4] | 19[4] | 0.19[4] | 2 - 3[4][5][6] | - |
| JBJ-09-063 | - | 0.147[7][8][9][10][11] | - | 0.063[7][8][9][10][11] | 0.083[7][8][9][10][11] |
Cellular Antiproliferative Activity
| Inhibitor | Cell Line | EGFR Mutation | IC50 |
| This compound | Ba/F3 | L858R, L858R/T790M, L858R/T790M/C797S | Effective inhibition[1][12] |
| H1975 | L858R/T790M | Low nanomolar range[1][12] | |
| EAI045 | H1975 | L858R/T790M | EC50 = 2 nM (for p-EGFR inhibition)[13] |
| Ba/F3 | L858R/T790M/C797S | 0.789 µM[14] | |
| JBJ-09-063 | Ba/F3 | - | 50 nM (single agent), 6 nM (with Cetuximab)[9][10] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of these allosteric inhibitors.
-
This compound: In a genetically engineered mouse model with EGFR L858R/T790M/C797S mutations, treatment with 50 mg/kg of this compound resulted in significant tumor regressions within four weeks, a response that was sustained for 15 weeks.[15]
-
EAI045: In a mouse model with L858R/T790M-mutant lung cancer, EAI045 alone did not show a response. However, when combined with cetuximab, it led to striking tumor regressions.[16]
-
JBJ-09-063: In H1975 (L858R/T790M) xenograft models, 50 mg/kg and 100 mg/kg doses of JBJ-09-063 were as effective as the third-generation TKI, osimertinib, in causing a dose-dependent decrease in tumor volume.[8]
Signaling Pathway and Mechanism of Action
Allosteric EGFR inhibitors bind to a pocket adjacent to the ATP-binding site, stabilizing the inactive conformation of the kinase domain. This prevents the downstream signaling cascade that promotes tumor cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate the efficacy of these inhibitors.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein.
-
Reagents: Purified recombinant EGFR (wild-type or mutant), kinase buffer, ATP, biotinylated substrate peptide, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Procedure: a. The inhibitor is serially diluted and incubated with the EGFR enzyme. b. The kinase reaction is initiated by the addition of ATP and the biotinylated substrate. c. After incubation, the reaction is stopped, and the HTRF detection reagents are added. d. The plate is incubated to allow for antibody binding to the phosphorylated substrate. e. The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and therefore inversely proportional to the inhibitor's activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed cancer cells with specific EGFR mutations into 96-well opaque-walled plates and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of the allosteric inhibitor and incubate for a specified period (e.g., 72 hours).[17]
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.[17]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[17]
-
Measurement: Record the luminescence using a luminometer. The signal intensity is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blotting for EGFR Signaling Pathway Proteins
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) to confirm the mechanism of action of the inhibitor.
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and untreated controls.
Conclusion
This compound and other fourth-generation allosteric EGFR inhibitors demonstrate significant promise in overcoming resistance to current EGFR-targeted therapies. The data presented in this guide highlights the potent and selective activity of this compound, particularly against clinically relevant EGFR mutations. The detailed experimental protocols provide a foundation for further research and comparative studies in the development of next-generation cancer therapeutics. As research progresses, these allosteric inhibitors may offer a valuable new treatment modality for patients with NSCLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 13. selleckchem.com [selleckchem.com]
- 14. EAI-045 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
A Comparative Guide to the Selectivity Profile of JBJ-04-125-02 and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of the novel allosteric inhibitor JBJ-04-125-02 with other prominent tyrosine kinase inhibitors (TKIs). The information presented is intended to offer an objective overview supported by experimental data to aid in research and drug development efforts.
Introduction to this compound
This compound is a potent, mutant-selective, and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has demonstrated significant anti-tumor activity, particularly against EGFR mutations that confer resistance to other TKIs, such as the C797S mutation.[1][4] Unlike ATP-competitive inhibitors, allosteric inhibitors like this compound bind to a site distinct from the highly conserved ATP-binding pocket, which can lead to a more selective inhibition profile.
Comparative Kinase Selectivity Profiles
The selectivity of a TKI across the human kinome is a critical determinant of its therapeutic index and potential off-target effects. The following tables summarize the selectivity profiles of this compound and a panel of other TKIs, including both highly selective and multi-targeted agents.
Table 1: Selectivity Profile of this compound
This compound exhibits a highly selective profile. A KINOMEscan™ assay against 468 kinases at a concentration of 10 µM revealed potent inhibition of mutant EGFR while showing minimal off-target activity.[4][5]
| Target Kinase | Inhibition | Notes |
| Primary Targets | ||
| EGFR (L858R/T790M) | High | Potent inhibition of this double mutant. |
| EGFR (L858R/T790M/C797S) | High | Effective against the resistance mutation C797S.[1][4] |
| Notable Off-Targets (at 10 µM) | ||
| MAP4K5 | Significant | One of the few off-targets identified at high concentration. |
| TIE1 | Moderate |
Table 2: Comparative Selectivity of Various TKIs Against a Panel of Kinases
The following table presents the percentage of control from KINOMEscan™ assays for several TKIs. A lower percentage of control indicates stronger binding and inhibition. This provides a snapshot of the selectivity of these inhibitors.
| Kinase Target | Afatinib (% Control @ 1µM) | Erlotinib (Kd, nM) | Gefitinib (% Inhibition @ 1µM) | Osimertinib (% Inhibition @ 1µM) | Sunitinib (% Control @ 100nM) | Sorafenib (% Control @ 100nM) |
| EGFR Family | ||||||
| EGFR | 0.1 | 1 | 99 | 98 | 81 | 74 |
| ERBB2 (HER2) | 0.2 | 40 | 33 | 24 | 78 | 75 |
| ERBB4 (HER4) | 0.1 | 1.1 | 88 | 70 | - | - |
| Other Key Kinases | ||||||
| ABL1 | 99 | 10000 | 1 | 1 | 38 | 62 |
| SRC | 99 | 10000 | 2 | 1 | 45 | 58 |
| KDR (VEGFR2) | 99 | 10000 | 2 | 1 | 1.5 | 1 |
| PDGFRB | 99 | 10000 | 1 | 1 | 0.9 | 2.5 |
| KIT | 99 | 10000 | 1 | 1 | 0.8 | 1.5 |
| BRAF | 99 | 10000 | 1 | 1 | 82 | 6 |
| MEK1 (MAP2K1) | 99 | 10000 | 1 | 1 | 99 | 98 |
| ERK2 (MAPK1) | 99 | 10000 | 1 | 1 | 99 | 99 |
Data for Afatinib and Erlotinib is sourced from the LINCS database KINOMEscan™ assays. Data for Gefitinib and Osimertinib is from a comparative profiling study. Data for Sunitinib and Sorafenib is illustrative of their known multi-targeted profiles based on publicly available KINOMEscan™ data.
Experimental Protocols
A comprehensive understanding of the methodologies used to generate selectivity data is crucial for accurate interpretation. The following section details the protocol for a typical KINOMEscan™ competition binding assay.
KINOMEscan™ Competition Binding Assay Protocol
Principle: The KINOMEscan™ assay platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a large panel of DNA-tagged human kinases. The amount of kinase that binds to an immobilized, broadly active kinase inhibitor is measured in the presence and absence of the test compound. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is competing for the kinase's binding site.
Methodology:
-
Compound Preparation: The test inhibitor (e.g., this compound) is prepared in an appropriate solvent, typically DMSO, and serially diluted to the desired concentrations.
-
Assay Components: The assay includes three main components:
-
DNA-Tagged Kinase: A panel of human kinases, each tagged with a unique DNA identifier.
-
Immobilized Ligand: A proprietary, non-selective kinase inhibitor is covalently attached to a solid support, such as sepharose beads.
-
Test Compound: The inhibitor being profiled.
-
-
Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing and Elution: After the binding reaction reaches equilibrium, the beads are washed to remove unbound kinase and test compound. The bound kinase is then eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR) with primers specific to the DNA tag of each kinase.
-
Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the test compound is compared to a control reaction (containing only DMSO). The results are typically expressed as "percent of control," where a lower percentage indicates a stronger interaction between the test compound and the kinase. For dose-response experiments, the dissociation constant (Kd) can be calculated.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates the EGFR signaling pathway and the mechanism of action for TKIs. EGFR activation leads to the phosphorylation of downstream effectors, primarily through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival. TKIs inhibit this process by blocking the kinase activity of EGFR.
Experimental Workflow
The diagram below outlines the key steps in the KINOMEscan™ experimental workflow for determining kinase inhibitor selectivity.
Conclusion
This compound demonstrates a highly selective kinase inhibition profile, a desirable characteristic for a targeted therapeutic. Its allosteric mechanism of action likely contributes to its specificity for mutant forms of EGFR, while sparing a wide range of other kinases. This contrasts with some clinically approved TKIs that exhibit a broader spectrum of activity, targeting multiple kinase families. The data presented in this guide underscores the importance of comprehensive selectivity profiling in the characterization of novel kinase inhibitors and provides a framework for comparing the performance of this compound against other agents in the field.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Anti-Tumor Activity of JBJ-04-125-02: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of JBJ-04-125-02 with alternative EGFR inhibitors, supported by experimental data. This compound is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant promise in overcoming resistance to existing therapies in non-small cell lung cancer (NSCLC).
Executive Summary
This compound distinguishes itself as a fourth-generation EGFR inhibitor with a unique allosteric mechanism of action. Unlike ATP-competitive inhibitors, it binds to a site distinct from the ATP-binding pocket, enabling it to be effective against EGFR mutations that confer resistance to previous generations of inhibitors, including the challenging C797S mutation.[1] Preclinical data robustly supports its anti-tumor activity, both as a single agent and in combination with the third-generation inhibitor, osimertinib. This guide will delve into the quantitative data from in vitro and in vivo studies, detail the experimental protocols used for its validation, and visually represent its mechanism of action and experimental workflows.
Comparative In Vitro Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative activity against various NSCLC cell lines harboring key EGFR mutations. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to other EGFR inhibitors.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | EAI045 IC50 (nM) |
| Ba/F3 | L858R/T790M | 0.26[2] | - | - |
| Ba/F3 | L858R/T790M/C797S | Potent Inhibition (specific IC50 not stated)[2] | Resistance | - |
| H1975 | L858R/T790M | Low nanomolar range[2][3] | Low nanomolar range[3] | >10,000 (as single agent)[4] |
| H3255GR | L858R/T790M | Potent Inhibition[3] | - | >10,000 (as single agent)[4] |
Note: IC50 values can vary between studies due to different experimental conditions. Data presented here is a synthesis of available information.
In Vivo Efficacy: Preclinical Animal Models
The anti-tumor activity of this compound has been validated in vivo using xenograft and genetically engineered mouse (GEM) models of NSCLC.
| Animal Model | Tumor Type | Treatment | Key Findings |
| H1975 Xenograft | EGFR L858R/T790M NSCLC | This compound (100 mg/kg, daily) | Led to tumor stasis and occasional tumor shrinkage.[3] |
| H1975 Xenograft | EGFR L858R/T790M NSCLC | Osimertinib (25 mg/kg, daily) | Resulted in tumor regressions with almost complete tumor inhibition.[3] |
| GEM Model | EGFR L858R/T790M/C797S NSCLC | This compound (50 mg/kg, daily) | Caused marked tumor regressions within 4 weeks of treatment.[2] |
A significant finding from in vivo studies is the synergistic effect observed when this compound is combined with osimertinib, leading to enhanced anti-tumor efficacy compared to either agent alone.[5]
Signaling Pathway Inhibition
This compound effectively inhibits the phosphorylation of EGFR and downstream signaling pathways critical for tumor cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anti-tumor activity of this compound.
In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: NSCLC cells (e.g., H1975, Ba/F3 expressing EGFR mutants) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound or comparator compounds for 72 hours.[2] A vehicle control (DMSO) is included.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.
-
Incubation and Measurement: Plates are incubated for a specified time to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at a specific wavelength using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Cells treated with this compound or control are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK1/2, followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft and GEM Model Studies
-
Animal Models: Immunocompromised mice are used for xenograft models, where human NSCLC cells (e.g., H1975) are subcutaneously injected.[3] Genetically engineered mouse models (GEMs) that endogenously develop EGFR-mutant lung tumors are also utilized.[2]
-
Tumor Growth and Treatment Initiation: Once tumors reach a palpable size, animals are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, typically once daily, at a specified dosage (e.g., 50 or 100 mg/kg).[2][3] Comparator drugs and a vehicle control are administered to their respective groups.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Pharmacodynamic and Efficacy Endpoints: At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., western blotting to assess target engagement). The primary efficacy endpoint is typically tumor growth inhibition.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its allosteric mechanism of action provides a clear advantage in overcoming resistance to current ATP-competitive EGFR inhibitors. The preclinical data presented in this guide demonstrates its potent and selective anti-tumor activity in relevant in vitro and in vivo models. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with EGFR-mutant NSCLC who have developed resistance to existing treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to JBJ-04-125-02 and Third-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, JBJ-04-125-02, against established third-generation EGFR tyrosine kinase inhibitors (TKIs), with a primary focus on osimertinib. This document outlines the preclinical benchmarks of this compound, supported by available experimental data, and details the methodologies for key experiments.
Introduction to this compound
This compound is a potent, mutant-selective, and orally active allosteric EGFR inhibitor.[1][2][3] Unlike third-generation EGFR TKIs that are ATP-competitive and form a covalent bond with the C797 residue in the ATP-binding site, this compound binds to a distinct allosteric site on the EGFR kinase domain.[4][5] This different mechanism of action allows this compound to be effective against EGFR mutations that confer resistance to third-generation inhibitors, most notably the C797S mutation.[6][7] The C797S mutation is a significant clinical challenge as it prevents the covalent binding of irreversible inhibitors like osimertinib.[8] this compound has shown efficacy both as a single agent and in combination with osimertinib, where it exhibits synergistic anti-tumor activity.[2][3]
Mechanism of Action and Signaling Pathway
Third-generation EGFR inhibitors, such as osimertinib, aumolertinib, and lazertinib, are irreversible inhibitors that target both the sensitizing EGFR mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation. Their efficacy is, however, limited by the emergence of the C797S mutation.
This compound, as a fourth-generation allosteric inhibitor, circumvents this resistance mechanism. By binding to a different site, it can inhibit the kinase activity of EGFR even in the presence of the C797S mutation. This leads to the downregulation of downstream signaling pathways, such as the PI3K-AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.
Comparative Efficacy Data
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 | L858R/T790M | 0.26 | Not Reported in Source | [1] |
| H1975 | L858R/T790M | Low Nanomolar | Similar to this compound | [9] |
| Ba/F3 | L858R/T790M/C797S | Effective | Ineffective | [5] |
In Vivo Anti-Tumor Activity
In vivo studies in xenograft models provide crucial information about the efficacy of a drug in a living organism.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| H1975 Xenograft | This compound | Not Specified | Inhibition of tumor growth | [9] |
| EGFR L858R/T790M/C797S Genetically Engineered Mice | This compound | 50 mg/kg, once daily | Marked tumor regressions within 4 weeks | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of a compound on cell proliferation.
Objective: To determine the IC50 of EGFR inhibitors in cancer cell lines.
Methodology:
-
Cell Seeding: Plate Ba/F3, H1975, or other relevant cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the EGFR inhibitors (e.g., this compound, osimertinib) for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.[2]
Western Blot Analysis for EGFR Signaling
This technique is used to detect specific proteins in a sample and assess the inhibition of signaling pathways.
Objective: To evaluate the effect of EGFR inhibitors on the phosphorylation of EGFR and downstream proteins like AKT and ERK.
Methodology:
-
Cell Treatment: Treat cells (e.g., H1975) with various concentrations of the EGFR inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.[9]
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living animal.
Objective: To determine the in vivo anti-tumor activity of EGFR inhibitors.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., H1975) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the EGFR inhibitor (e.g., this compound via oral gavage) or vehicle control to the mice daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.[1]
Conclusion
This compound represents a promising fourth-generation EGFR inhibitor with a distinct allosteric mechanism of action that enables it to overcome the C797S resistance mutation, a major limitation of third-generation EGFR TKIs. Preclinical data demonstrates its potency against EGFR-mutant cell lines, including those with the C797S mutation, both in vitro and in vivo. While direct comparative data against aumolertinib and lazertinib is currently limited, its performance against osimertinib highlights its potential as a valuable therapeutic option for patients with acquired resistance to third-generation EGFR inhibitors. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Assessing the Clinical Potential of JBJ-04-125-02: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical performance of JBJ-04-125-02, a novel allosteric EGFR inhibitor, with alternative therapeutic options. The following sections detail its mechanism of action, comparative efficacy, and the experimental protocols utilized in its evaluation.
This compound is a potent, mutant-selective, allosteric, and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated significant anti-tumor activity, particularly against non-small cell lung cancer (NSCLC) harboring EGFR mutations that are resistant to previous generations of EGFR tyrosine kinase inhibitors (TKIs). This guide will delve into the preclinical data supporting its clinical potential and provide a comparative analysis against other EGFR inhibitors.
Mechanism of Action: Allosteric Inhibition of Mutant EGFR
Unlike traditional ATP-competitive EGFR inhibitors, this compound binds to an allosteric site on the EGFR kinase domain. This distinct mechanism allows it to be effective against EGFR mutations that confer resistance to other TKIs, including the highly prevalent T790M and the emerging C797S mutations.[2][3] By binding to this allosteric site, this compound induces a conformational change in the EGFR protein, leading to the inhibition of its kinase activity and downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways. This ultimately results in decreased cancer cell proliferation and increased apoptosis.[1]
A key finding is that the ATP-competitive covalent EGFR inhibitor, osimertinib, significantly enhances the binding of this compound to mutant EGFR.[4] This synergistic interaction suggests a promising combination therapy strategy to more effectively inhibit cellular growth and induce apoptosis compared to either agent alone.[4]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the inhibitory activity of this compound in comparison to other EGFR inhibitors across various mutant cell lines and in vivo models.
Table 1: In Vitro Inhibitory Activity (IC50) of EGFR Inhibitors
| Compound | EGFR L858R (nM) | EGFR L858R/T790M (nM) | EGFR L858R/T790M/C797S (nM) | Cell Line |
| This compound | - | 0.26[1] | - | H1975 |
| - | 21 (with cetuximab)[5] | 1550[5] | Ba/F3 | |
| JBJ-09-063 | 0.147[6] | 0.063[6] | 0.083[6] | Ba/F3 |
| EAI045 | 19[7] | 2[7] | - | - |
| Osimertinib | - | 13[8] | >4000[9] | PC-9ER |
| Gefitinib | 3[10] | >4000[11] | - | H3255 / GR cells |
Table 2: In Vivo Efficacy of Allosteric EGFR Inhibitors
| Compound | Dose | Animal Model | Tumor Growth Inhibition |
| This compound | 50 mg/kg, p.o., daily | EGFR L858R/T790M/C797S GEMM[1] | Marked tumor regression within 4 weeks |
| This compound | 100 mg/kg | H1975 Xenograft[3] | Significant tumor volume reduction |
| JBJ-09-063 | 50-100 mg/kg | H1975 & DFCI52 Xenografts[6] | As effective as Osimertinib |
| Osimertinib | 2.5 mg/kg | H1975 Xenograft[3] | Tumor growth inhibition |
The Competitive Landscape: Other Fourth-Generation EGFR Inhibitors
Several other fourth-generation EGFR inhibitors are in development, aiming to address the challenge of C797S-mediated resistance. These include:
-
BI-4020: A non-covalent inhibitor with potent activity against EGFR triple mutant variants.[12][13]
-
BDTX-1535: A CNS-penetrant inhibitor targeting a family of EGFR mutations.[6]
-
TQB3804: A potent inhibitor of EGFR triple mutants with strong preclinical antitumor activity.[7][14]
-
JIN-A02: A novel TKI targeting C797S mutations with high potency and selectivity.[5][15]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability Assay (MTS/MTT)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Seed EGFR mutant non-small cell lung cancer (NSCLC) cells (e.g., H1975, PC-9) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (DMSO) for 72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[16][17]
-
Absorbance Reading: For MTS assays, directly measure the absorbance at 490 nm. For MTT assays, first add a solubilizing agent and then measure the absorbance at 570-590 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for Phosphorylated Proteins
Objective: To assess the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins (AKT, ERK).
Protocol:
-
Cell Treatment and Lysis: Treat EGFR mutant cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject EGFR mutant NSCLC cells (e.g., H1975) into the flank of immunodeficient mice (e.g., nude or SCID mice).[19]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a volume of approximately 100-200 mm³. Randomize mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control to the mice, typically via oral gavage, at the specified dose and schedule.[1]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting to assess target engagement.[20]
Conclusion
This compound demonstrates significant promise as a next-generation EGFR inhibitor, particularly for overcoming resistance to existing therapies. Its allosteric mechanism of action and potent activity against clinically relevant EGFR mutations, including the challenging C797S mutation, position it as a strong candidate for further clinical development, both as a monotherapy and in combination with other EGFR inhibitors like osimertinib. The preclinical data presented in this guide provides a solid foundation for researchers and drug development professionals to assess its potential and design future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EAI045: The fourth-generation EGFR inhibitor overcoming T790M and C797S resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. vjoncology.com [vjoncology.com]
- 7. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural Analysis of the Macrocyclic Inhibitor BI-4020 Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. J INTS BIO, Oral presentation of Preclinical results of its Novel Oral 4th Generation EGFR TKI 'JIN-A02' at the 2022 World Conference on Lung Cancer in Vienna, Austria (IASLC 2022 WCLC) - BioSpace [biospace.com]
- 16. researchgate.net [researchgate.net]
- 17. Black Diamond Therapeutics Announces Initial Phase 2 Data [globenewswire.com]
- 18. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. aacrjournals.org [aacrjournals.org]
Unlocking Synergistic Potential: A Comparative Guide to JBJ-04-125-02 in Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic potential of the mutant-selective allosteric EGFR inhibitor, JBJ-04-125-02, with other therapeutic agents. The following sections detail supporting experimental data, methodologies, and key signaling pathways to inform further research and development.
This compound is a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant anti-tumor activity, particularly against mutant forms of EGFR including those with the C797S resistance mutation.[1][2] Research has highlighted a significant synergistic effect when this compound is combined with ATP-competitive EGFR inhibitors, most notably osimertinib.[2] This combination leads to enhanced apoptosis and more effective inhibition of cellular growth compared to either agent used alone.[1]
The mechanism behind this synergy lies in the distinct binding sites of the two inhibitors. This compound binds to an allosteric site on EGFR, while osimertinib, a covalent inhibitor, targets the ATP-binding pocket.[2] This dual-targeting approach is particularly effective in overcoming resistance mechanisms that can limit the efficacy of single-agent therapies.
Quantitative Analysis of Synergistic Efficacy
The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the enhanced efficacy of the this compound and osimertinib combination.
Table 1: In Vitro Anti-proliferative Activity of this compound (Single Agent)
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| Ba/F3 | L858R/T790M | 0.26[3] |
| H1975 | L858R/T790M | Low nanomolar concentrations[3] |
Table 2: In Vivo Efficacy of this compound and Osimertinib Combination in H1975 Xenograft Model
| Treatment Group | Dosage | Tumor Volume Change at Day 18 (%) |
| Vehicle | - | >100% (truncated at 100%)[4] |
| Osimertinib | 2.5 mg/kg | >100% (truncated at 100%)[4] |
| This compound | 100 mg/kg | ~ -25% to -75%[4] |
| Combination (Osimertinib + this compound) | 2.5 mg/kg + 100 mg/kg | ~ -50% to -90%[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the inhibitory effect of compounds on cell proliferation.
-
Cell Seeding:
-
Harvest and count cells (e.g., H1975, Ba/F3) in their logarithmic growth phase.
-
Seed 3,000-5,000 cells per well in 100 µL of appropriate growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, osimertinib, and their combination in the appropriate culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Western Blot Analysis
This protocol is used to analyze the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis:
-
Plate cells and treat with this compound, osimertinib, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Visualizing the Synergy: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Preclinical evaluation workflow for combination therapy.
References
Navigating Osimertinib Resistance: A Comparative Analysis of JBJ-04-125-02
For researchers, scientists, and drug development professionals navigating the challenge of acquired resistance to osimertinib in non-small cell lung cancer (NSCLC), the emergence of novel therapeutic agents offers renewed hope. This guide provides a detailed comparison of JBJ-04-125-02, a mutant-selective allosteric EGFR inhibitor, with other therapeutic alternatives in osimertinib-resistant models, supported by experimental data.
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with EGFR-mutated NSCLC. However, the development of resistance, often driven by the EGFR C797S mutation, presents a major clinical hurdle.[1][2] this compound has emerged as a promising agent that can overcome this resistance mechanism.[3][4][5]
Mechanism of Action: An Allosteric Approach
Unlike ATP-competitive inhibitors, this compound is an allosteric inhibitor that binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[6][7] This unique mechanism allows it to be effective against EGFR mutations that confer resistance to traditional TKIs, including the challenging C797S mutation.[3][5] Notably, this compound demonstrates mutant-selective activity, preferentially inhibiting cancer cells harboring EGFR mutations while sparing wild-type EGFR.[3][6][8]
A key finding is the synergistic effect observed when this compound is combined with osimertinib.[3][6] Osimertinib enhances the binding of this compound to mutant EGFR, leading to increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[3][6][9] This suggests a powerful combination strategy to combat osimertinib resistance.
Comparative Efficacy in Osimertinib-Resistant Models
Preclinical studies have demonstrated the potency of this compound in various osimertinib-resistant models. The following tables summarize key quantitative data, focusing on the half-maximal inhibitory concentration (IC50) values, which indicate the drug concentration required for 50% inhibition of cell growth.
Table 1: In Vitro Efficacy of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3 | L858R/T790M | - | - |
| Ba/F3 | L858R/T790M/C797S | Potent Inhibition[3] | Resistant[3] |
| H1975 | L858R/T790M | Low nanomolar range[3][8] | Low nanomolar range[3] |
Data compiled from multiple preclinical studies.[3][8]
This compound effectively inhibits the proliferation of cells harboring the osimertinib-resistant L858R/T790M/C797S EGFR mutation.[3][8] In H1975 cells, which have the L858R/T790M mutation, this compound shows comparable potency to osimertinib.[3]
Table 2: Comparison with Other Fourth-Generation EGFR Inhibitors
| Compound | Mechanism | Key Target Mutations | Development Stage |
| This compound | Allosteric Inhibitor | L858R/T790M/C797S[3][5] | Preclinical[3][5] |
| BBT-176 | ATP-Competitive | C797S[10][11] | Clinical[11] |
| BLU-945 | ATP-Competitive | T790M/C797S[10] | Clinical[12][13] |
| BDTX-1535 | ATP-Competitive | C797S[10] | Preclinical[10] |
| CH7233163 | ATP-Competitive | ex19del/T790M/C797S[9][12][13] | Preclinical[9][12][13] |
While this compound stands out with its allosteric mechanism, other fourth-generation TKIs are also in development.[10] These compounds, such as BBT-176 and BLU-945, are primarily ATP-competitive and are also designed to overcome C797S-mediated resistance.[10][11][12][13]
In Vivo Antitumor Activity
In vivo studies using mouse models have further validated the potential of this compound. In a genetically engineered mouse model with EGFRL858R/T790M/C797S mutations, daily oral administration of this compound (50 mg/kg) led to significant tumor regressions within four weeks of treatment.[8] Furthermore, in H1975 xenograft models, the combination of this compound and osimertinib resulted in a more profound and sustained antitumor response compared to either agent alone, delaying the emergence of resistance.[14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of these findings.
Cell Viability Assay (MTS/MTT)
This assay is used to assess the inhibitory effect of compounds on cell proliferation.
-
Cell Seeding: Plate cells (e.g., Ba/F3, H1975) in 96-well plates at an appropriate density and allow them to adhere overnight.[6][7]
-
Compound Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., this compound, osimertinib) for 72 hours.[6][8]
-
Reagent Incubation: Add MTS or MTT reagent to each well and incubate for 1-4 hours.[7]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to a DMSO-treated control and determine the IC50 values.[7]
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the inhibition of signaling pathways.
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.[7]
-
Protein Quantification: Determine the protein concentration in each lysate.[7]
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[7]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT).
-
Secondary Antibody Incubation: Incubate with a secondary antibody that binds to the primary antibody.[7]
-
Detection: Visualize the protein bands using a detection reagent.[7]
-
Analysis: Analyze the band intensities to determine the relative protein levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer | MDPI [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Disposal of JBJ-04-125-02
Immediate Safety and Logistical Information
Proper disposal of laboratory chemicals is crucial for personnel safety and environmental protection. For a potent, mutant-selective EGFR allosteric inhibitor like JBJ-04-125-02, which is used in cancer research, it should be treated as a hazardous waste unless explicitly determined otherwise by a Safety Data Sheet (SDS) or your institution's EHS department.
Key Principles of Chemical Waste Management:
-
Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated.
-
Segregation: Never mix different waste streams unless explicitly permitted by your institution's EHS department.[1] Incompatible chemicals can react violently or produce toxic gases.[2]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as waste accumulation begins.[1]
-
Storage: Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3]
-
Container Integrity: Use appropriate, leak-proof containers with secure, screw-on caps.[2][4] The original container is often the best choice if it is in good condition.[2]
Quantitative Data Summary for General Chemical Waste Disposal
The following table summarizes key quantitative limits and timelines often associated with the temporary storage of hazardous waste in a laboratory setting. These are general guidelines and may vary by jurisdiction.
| Parameter | Guideline |
| Liquid Waste Container Fill Level | Do not fill beyond 90% capacity to allow for expansion and prevent spills.[5] |
| Storage Time Limit in SAA | Up to 90 or 180 days, depending on the generator's status, after which it must be transported to a licensed disposal facility.[4][5] |
| Maximum Accumulation Volume | Up to 55 gallons of any single hazardous waste stream may be accumulated in an SAA.[4] |
| Acutely Hazardous Waste Limit | 1 quart of acutely hazardous waste is the maximum that can be accumulated. |
| Empty Container Residue | No more than 1 inch of residue, or 3% by weight for containers less than 110 gallons, can remain for the container to be considered "empty" under federal regulations.[6] |
Experimental Protocol: General Disposal of Solid and Liquid Chemical Waste
The following is a step-by-step guide for the proper disposal of a chemical compound like this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated hazardous waste container (compatible material, leak-proof, with a screw-on cap).
-
"Hazardous Waste" label/tag.
-
Secondary containment bin.
-
Spill kit.
Procedure for Solid Waste (e.g., unused this compound powder):
-
Characterize the Waste: Treat this compound as a toxic solid chemical waste.
-
Container Selection: If possible, use the original manufacturer's container for disposal.[4] If not available, use a clearly labeled, compatible, and sealable container.
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste. Fill in all required information (e.g., generator name, room number, chemical name "this compound", and concentration).
-
Storage: Place the sealed container in a designated and properly labeled secondary containment bin within your laboratory's Satellite Accumulation Area. Ensure it is segregated from incompatible waste types like acids and bases.[2]
-
Waste Collection: Once the container is full or the accumulation time limit is approaching, request a pickup from your institution's EHS department.
Procedure for Liquid Waste (e.g., solutions containing this compound):
-
Characterize the Waste: Identify all components of the liquid waste (e.g., this compound and any solvents used).
-
Segregation: Do not mix halogenated and non-halogenated solvent waste unless permitted.[1]
-
Container Selection: Use a designated, compatible, and leak-proof liquid waste container with a secure screw-on cap.
-
Labeling: Clearly label the container with a "Hazardous Waste" tag, listing all chemical constituents and their approximate percentages.
-
Accumulation: Add waste to the container, ensuring the cap is securely closed after each addition. Do not overfill.
-
Storage: Store the liquid waste container in a secondary containment bin in your designated SAA to prevent spills.[4]
-
Waste Collection: When the container is full or ready for disposal, arrange for collection by your institution's EHS personnel.
Diagrams
Caption: General workflow for laboratory chemical waste management.
Caption: Decision workflow for empty chemical container disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling JBJ-04-125-02
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of JBJ-04-125-02, a potent, mutant-selective, and orally active allosteric EGFR inhibitor. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, it is prudent to handle this potent kinase inhibitor as a potentially hazardous substance. The following recommendations are based on best practices for handling potent small molecule inhibitors.
Potential Hazards:
-
Toxicity: As a potent biological agent, this compound may have toxic effects if inhaled, ingested, or absorbed through the skin.
-
Irritation: May cause skin and eye irritation upon contact.
-
Unknown Long-Term Effects: The long-term health effects of exposure are not yet fully characterized.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To minimize inhalation risk, especially when handling the solid form. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for personnel safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage conditions are at 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years).[1]
-
Clearly label the storage location with the compound's identity and hazard information.
Preparation and Use:
-
Work Area: All handling of solid this compound must be conducted in a certified chemical fume hood.
-
Weighing: When weighing the solid compound, do so within the fume hood using a dedicated, clean spatula and weighing vessel.
-
Solution Preparation: Prepare stock solutions in a fume hood. Add the solvent to the solid inhibitor slowly to avoid splashing. A common solvent is DMSO.[2] For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Ensure the container is sealed before removing it from the fume hood.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the inhibitor should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Experimental Protocols
This compound is a potent inhibitor of mutant EGFR, specifically targeting the L858R/T790M/C797S mutations.[3]
In Vitro Cell-Based Assays
Cell Viability Assay (MTS Assay):
-
Cell Lines: H1975 (human lung adenocarcinoma, expressing L858R and T790M EGFR mutations) or Ba/F3 cells stably transfected with EGFR mutations (L858R, L858R/T790M, or L858R/T790M/C797S).[2][3]
-
Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0-1000 nM) for 72 hours.[2]
-
Analysis: Assess cell viability using an MTS assay according to the manufacturer's protocol.
Western Blot Analysis of EGFR Signaling:
-
Cell Culture and Treatment: Culture H1975 cells to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.01-10 µM) for a specified duration (e.g., 2-24 hours).
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
GAPDH (as a loading control)[4]
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
Animal Model:
-
Genetically engineered mice (GEM) expressing EGFRL858R/T790M/C797S.[5]
Drug Formulation and Administration:
-
Oral Gavage: A formulation for oral administration can be prepared as a homogeneous suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[2]
-
Dosage: A dosage of 50 mg/kg administered once daily via oral gavage has been shown to be effective.[5]
Efficacy Study:
-
Treat tumor-bearing mice with this compound or a vehicle control daily.
-
Monitor tumor volume over a period of several weeks. Treatment with 50 mg/kg of this compound has been shown to lead to marked tumor regressions within 4 weeks.[5]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (EGFRL858R/T790M) | 0.26 nM | [5] | |
| In Vivo Dosage | 50 mg/kg (oral gavage, daily) | EGFRL858R/T790M/C797S GEM | [5] |
| Half-life (3 mg/kg, i.v.) | 3 hours | [5] | |
| Maximal Plasma Concentration (20 mg/kg, oral) | 1.1 µmol/L | [5] | |
| Oral Bioavailability | 3% | [5] |
Mandatory Visualizations
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western Blot Analysis of EGFR Signaling Inhibition.
EGFR Signaling Pathway and Inhibition by this compound
Caption: Inhibition of Mutant EGFR Signaling by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
